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  • Product: 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride
  • CAS: 80194-72-5

Core Science & Biosynthesis

Foundational

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride chemical properties and reactivity

An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride: Properties, Reactivity, and Applications Introduction 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a highly reactive...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride: Properties, Reactivity, and Applications

Introduction

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a highly reactive, halogenated heterocyclic compound. Its structure, featuring a pyridine ring substituted with a chlorine atom at the 3-position, a trifluoromethyl group at the 5-position, and a highly electrophilic carbonyl chloride at the 2-position, makes it an exceptionally valuable intermediate in modern organic synthesis.[1] The strategic placement of these functional groups, particularly the electron-withdrawing trifluoromethyl (-CF₃) group, significantly influences the molecule's reactivity, rendering it a key building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its role in the development of agrochemicals and pharmaceuticals.[1]

Physicochemical and Spectroscopic Properties

The unique substitution pattern of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride dictates its physical and chemical characteristics. The trifluoromethyl group enhances its solubility in non-polar organic solvents and increases the electrophilicity of the carbonyl carbon, facilitating reactions under mild conditions.[1]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 80194-72-5[1]
Molecular Formula C₇H₂Cl₂F₃NO[1]
Molecular Weight 243.99 g/mol [1]
Appearance White to off-white powder or solid[2]
Melting Point 134.0-144.0 °C (precursor acid)[2]
Solubility Soluble in non-polar organic solvents[1]

Spectroscopic Characterization

Definitive identification and purity assessment of this compound rely on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum will show characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns confirming the substitution pattern.

    • ¹³C NMR : Key signals include the carbonyl carbon, typically found in the range of 165–170 ppm, and the trifluoromethyl carbon at approximately 120 ppm, which appears as a quartet due to coupling with the three fluorine atoms.[1]

  • Infrared (IR) Spectroscopy : A strong, characteristic absorption band in the region of 1770–1800 cm⁻¹ confirms the presence of the highly reactive acyl chloride (C=O) stretch.[1]

  • Mass Spectrometry (MS) : The mass spectrum will display the molecular ion peak ([M]⁺) and distinct fragmentation patterns, including isotopic peaks corresponding to the two chlorine atoms, which validates the molecular formula.[1]

  • High-Performance Liquid Chromatography (HPLC) : This technique is routinely used to assess the purity of the compound, typically achieving >95% by area normalization under reverse-phase conditions.[1][2]

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is dominated by the highly electrophilic nature of the carbonyl chloride group. The potent electron-withdrawing effects of the adjacent pyridine nitrogen, the 3-chloro substituent, and especially the 5-trifluoromethyl group, render the carbonyl carbon exceptionally susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution. It readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters, respectively. This reactivity is the cornerstone of its utility as a synthetic intermediate.

The general mechanism proceeds via a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond. The resulting intermediate then collapses, expelling the chloride ion—an excellent leaving group—to regenerate the carbonyl and form the final substitution product. The electron-withdrawing -CF₃ group accelerates this process by further polarizing the carbonyl bond and stabilizing the negatively charged intermediate.[1]

Caption: General mechanism of nucleophilic acyl substitution.

Other Reactions

While dominated by acyl substitution, the chloro-substituent on the pyridine ring can also participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for the formation of carbon-carbon bonds at the 3-position.[1]

Synthesis Protocol

The most common and efficient method for preparing 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is through the chlorination of its corresponding carboxylic acid precursor.[1]

Workflow for Synthesis

Synthesis_Workflow Start Start: 3-Chloro-5-(trifluoromethyl) pyridine-2-carboxylic acid Solvent Suspend in anhydrous solvent (e.g., DCM, Toluene) Start->Solvent Reagents Add Thionyl Chloride (SOCl₂) & catalytic DMF Reflux Reflux at 60-80°C for 4-6 hours under inert atmosphere Reagents->Reflux Solvent->Reagents Evaporation Remove excess SOCl₂ via rotary evaporation Reflux->Evaporation Purification Purify product via vacuum distillation Evaporation->Purification Product Final Product: 3-Chloro-5-(trifluoromethyl)pyridine -2-carbonyl chloride Purification->Product

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Suspend the acid in an anhydrous solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reagent Addition : Add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[1]

  • Reaction Conditions : Heat the mixture to reflux (typically 60–80°C) and maintain for 4–6 hours, or until the reaction is complete as monitored by TLC or HPLC.[1]

  • Workup and Purification : Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or recrystallization to yield the final acyl chloride.[1]

  • Critical Consideration : The reaction must be carried out under strictly anhydrous conditions to prevent the hydrolysis of the thionyl chloride and the product acyl chloride back to the carboxylic acid.[1]

Applications in Research and Industry

This compound is not an end-product but a crucial intermediate, primarily in the agrochemical and pharmaceutical sectors.[1][3]

  • Agrochemicals : It is a key building block for the synthesis of modern fungicides and pesticides.[1] For instance, it is a precursor to fluopyram, a broad-spectrum fungicide that functions by inhibiting succinate dehydrogenase. The trifluoromethylpyridine moiety is critical for the biological activity and stability of these agrochemicals.[4]

  • Pharmaceuticals : In drug discovery, the incorporation of a trifluoromethyl group is a well-established strategy to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to target enzymes or receptors.[1] This compound provides a reliable scaffold for introducing the 3-chloro-5-(trifluoromethyl)pyridyl moiety into novel therapeutic agents, contributing to the development of drugs with improved pharmacokinetic profiles.[3][5]

Safety, Handling, and Storage

Due to its high reactivity, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride and its precursors require careful handling.

Table 2: Hazard Identification

Hazard StatementClassificationSource(s)
H314 / H315 Causes severe skin burns and eye damage / Causes skin irritation[6][7][8]
H319 Causes serious eye irritation[6][7]
H335 May cause respiratory irritation[6][7]
Moisture Sensitive Reacts with water to form HCl[1][7]

Precautions for Safe Handling

  • Ventilation : Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[6][7]

  • Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6][8]

  • Avoid Contact : Prevent contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors.[7]

  • Hygienic Practices : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

Conditions for Safe Storage

  • Moisture Exclusion : Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) as the compound is hygroscopic and reacts with moisture.[7][8]

  • Environment : Keep in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[6][9]

  • Incompatibilities : Store separately from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and water.[7][8][9]

Conclusion

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a pivotal chemical intermediate whose value is derived from its engineered reactivity. The presence of the carbonyl chloride provides a reactive handle for constructing larger molecules, while the trifluoromethyl and chloro-substituted pyridine core imparts desirable properties for agrochemical and pharmaceutical applications. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid - PubChem. (URL: [Link])

  • Precision Synthesis: Leveraging 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine for Complex Chemical Structures - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • 3-Chloro-5-(trifluoromethyl)-2-pyridinamine - PubChem. (URL: [Link])

  • CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google P
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (URL: [Link])

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile - PubChem. (URL: [Link])

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (URL: [Link])

  • SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

Sources

Exploratory

Thermodynamic properties of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

An In-depth Technical Guide to the Thermodynamic Properties of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-5-(trifluorome...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a highly functionalized pyridine derivative of significant interest in the synthesis of advanced agrochemicals and pharmaceuticals.[1][2] The presence of a reactive acyl chloride group, a trifluoromethyl moiety known to enhance metabolic stability and bioavailability, and a chlorinated pyridine core makes it a versatile building block.[1][2] A thorough understanding of the thermodynamic properties of this compound is paramount for ensuring process safety, optimizing reaction conditions, and predicting its stability and reactivity. This guide provides a comprehensive analysis of the predicted thermodynamic characteristics of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride, outlines robust experimental protocols for their determination, and discusses the implications for its practical application.

Molecular Structure and its Influence on Thermodynamic Stability

The thermodynamic stability of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is intrinsically linked to its molecular architecture. The key structural features are:

  • Pyridine Ring: The aromatic pyridine ring provides a stable core structure.

  • Trifluoromethyl Group (-CF₃): The C-F bonds are among the strongest in organic chemistry, imparting significant thermal stability to this substituent.[3] The strongly electron-withdrawing nature of the -CF₃ group also influences the electron distribution within the pyridine ring.[1]

  • Chloro Group (-Cl): The chloro substituent further modulates the electronic properties of the pyridine ring.

  • Carbonyl Chloride Group (-COCl): This is the most reactive site of the molecule. Acyl chlorides are high-energy functional groups, making them excellent acylating agents but also susceptible to hydrolysis and thermal decomposition.[4]

Collectively, while the substituted pyridine core is expected to be thermally robust, the carbonyl chloride group will be the primary determinant of the compound's overall thermal and chemical stability.

Predicted Thermodynamic Properties: A Computational Approach

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), offer a reliable means of predicting thermodynamic properties.[5][6][7] DFT has been successfully used to calculate the thermodynamic parameters of similar reactive molecules like acryloyl chloride.[5][6]

Computational Methodology

A recommended computational approach would involve geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311G++(d,p). From the calculated vibrational frequencies, key thermodynamic properties can be derived.

cluster_0 Computational Workflow for Thermodynamic Prediction mol_structure Define Molecular Structure of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride dft_calc Perform DFT Calculations (e.g., B3LYP/6-311G++(d,p)) mol_structure->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc thermo_data Extract Thermodynamic Data: Enthalpy, Entropy, Heat Capacity freq_calc->thermo_data

Caption: Computational workflow for predicting thermodynamic properties using DFT.

Predicted Thermodynamic Data

The following table presents predicted thermodynamic values for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride based on computational approaches applied to similar molecules. These values should be considered estimates pending experimental verification.

Thermodynamic PropertyPredicted ValueSignificance
Standard Enthalpy of Formation (ΔHf°) (Value would be calculated via DFT)Indicates the energy released or absorbed during the formation of the compound from its constituent elements. Essential for calculating reaction enthalpies.
Standard Molar Entropy (S°) (Value would be calculated via DFT)A measure of the molecule's disorder. Important for determining the spontaneity of reactions (Gibbs free energy).
Molar Heat Capacity (Cp) (Value would be calculated via DFT)The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius. Crucial for heat transfer calculations in chemical processes.
Gibbs Free Energy of Formation (ΔGf°) (Value would be calculated via DFT)The ultimate indicator of a compound's thermodynamic stability at standard conditions.

Thermal Stability and Predicted Decomposition Pathway

The thermal decomposition of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is expected to be initiated at the reactive carbonyl chloride moiety. At elevated temperatures, decarbonylation (loss of CO) is a likely initial step, followed by further fragmentation of the pyridine ring. Thermal decomposition of related fluorinated and chlorinated pyridines can produce hazardous gases such as hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[8][9]

parent 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride decarb Decarbonylation (-CO) parent->decarb High Temperature fragmentation Pyridine Ring Fragmentation decarb->fragmentation products Decomposition Products: - Hydrogen Chloride (HCl) - Hydrogen Fluoride (HF) - Nitrogen Oxides (NOx) - Other Chlorinated/Fluorinated Species fragmentation->products

Caption: Predicted thermal decomposition pathway.

Experimental Determination of Thermodynamic Properties

To obtain definitive thermodynamic data, a series of well-established experimental techniques should be employed.[10][11]

Experimental Workflow

cluster_outputs Determined Properties sample High-Purity Sample of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride dsc Differential Scanning Calorimetry (DSC) sample->dsc tga Thermogravimetric Analysis (TGA) sample->tga calorimetry Bomb or Reaction Calorimetry sample->calorimetry melting_point Melting Point & Enthalpy of Fusion dsc->melting_point decomp_temp Decomposition Temperature & Mass Loss Profile tga->decomp_temp enthalpy_formation Enthalpy of Formation calorimetry->enthalpy_formation

Caption: Experimental workflow for thermodynamic characterization.

Detailed Experimental Protocols

1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and enthalpy of fusion.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

    • Place the sample pan and a reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at a temperature well below the expected melting point.

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) through the melting transition.

    • The peak of the endotherm corresponds to the melting point, and the integrated area of the peak provides the enthalpy of fusion.

2. Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset of thermal decomposition and the mass loss profile.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into a TGA pan (ceramic or platinum).

    • Place the pan in the TGA furnace.

    • Purge with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.

    • Equilibrate the sample at ambient temperature.

    • Ramp the temperature from ambient to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • The temperature at which significant mass loss begins is the onset of decomposition.

Reactivity and Handling Considerations

The carbonyl chloride group makes this compound highly reactive, particularly towards nucleophiles.

  • Hydrolysis: The compound will react readily with water and other protic solvents to produce the corresponding carboxylic acid and hydrogen chloride.[5] This reactivity necessitates handling under anhydrous conditions.

  • Safety Precautions:

    • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

    • Spill Management: Spills should be neutralized with a weak base like sodium bicarbonate and absorbed with an inert material.[2]

    • Waste Disposal: Waste should be collected in sealed containers for appropriate chemical disposal, which may involve controlled hydrolysis or incineration.[2]

Conclusion

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI. [Link]

  • Calculation of the thermodynamic parameters of the reaction between acryloyl chloride and water by density functional theory. ResearchGate. [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]

  • Calculation of the thermodynamic parameters. Journal of Civil Protection. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. [Link]

  • Pyridinium carbonyl chloride. OSTI.GOV. [Link]

  • Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions. PMC. [Link]

  • Preparation of (trifluoromethyl)pyridines.
  • Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Medicinal Chemistry. [Link]

  • Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions. ResearchGate. [Link]

  • 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. National Physical Laboratory. [Link]

  • Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. ScienceDirect. [Link]

  • 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia. [Link]

  • Experimental Determination of Thermophysical Properties of Working Fluids for ORC Applications. IntechOpen. [Link]

  • Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions. The Royal Society of Chemistry. [Link]

  • Thermodynamic Stability of Fenclorim and Clopyralid. Semantic Scholar. [Link]

Sources

Foundational

Technical Whitepaper: Solubility and Solvation Dynamics of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

Executive Summary The compound 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride (also known as 3-chloro-5-(trifluoromethyl)picolinoyl chloride) is a highly reactive, electrophilic building block utilized extensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride (also known as 3-chloro-5-(trifluoromethyl)picolinoyl chloride) is a highly reactive, electrophilic building block utilized extensively in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Due to the presence of a highly reactive acyl chloride moiety, its solubility profile cannot be evaluated purely through thermodynamic dissolution; it must be viewed through the lens of chemical compatibility.

This whitepaper provides an in-depth analysis of the solubility and solvolytic reactivity of this compound, detailing the causality behind its behavior in various organic solvents, and outlining a self-validating experimental protocol for moisture-free solubility determination.

Mechanistic Grounding: Structure-Property Relationships

To understand the solubility of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride, we must analyze its structural components:

  • Pyridine Core: While typically weakly basic, the nitrogen atom in this specific ring is heavily deactivated.

  • Electron-Withdrawing Groups (EWGs): The chlorine atom at position 3 and the trifluoromethyl (-CF 3​ ) group at position 5 exert strong inductive and mesomeric electron-withdrawing effects. The -CF 3​ group significantly increases the compound's lipophilicity, enhancing its solubility in non-polar and halogenated solvents.

  • Carbonyl Chloride (Acyl Chloride) Moiety: Located at position 2, this functional group is highly electrophilic. The combined electron-withdrawing nature of the substituted pyridine ring makes the carbonyl carbon exceptionally susceptible to nucleophilic attack[1].

Because acyl chlorides represent the most reactive class of carboxylic acid derivatives, they do not simply dissolve in protic solvents (like water or alcohols); they undergo rapid solvolysis[2]. Therefore, the solubility profile is strictly limited to aprotic organic solvents .

Solvolysis in Protic Solvents: The Degradation Pathway

Attempting to dissolve 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride in protic solvents results in a violent, exothermic degradation.

When exposed to water (hydrolysis) or alcohols (alcoholysis), the nucleophilic oxygen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The chloride ion, acting as an excellent leaving group, is expelled, resulting in the formation of the corresponding picolinic acid or picolinate ester, accompanied by the release of corrosive hydrogen chloride (HCl) gas[3].

G A 3-Cl-5-CF3-Picolinoyl Chloride C Nucleophilic Attack (Tetrahedral Intermediate) A->C B Protic Solvent (H2O / ROH) B->C D Picolinic Acid / Ester C->D E HCl Gas Release C->E

Nucleophilic solvolysis pathway of picolinoyl chlorides in protic solvents.

Solubility Profile in Aprotic Solvents

In the absence of nucleophilic degradation, the compound exhibits excellent solubility across a range of aprotic solvents, driven by the lipophilic -CF 3​ and -Cl substituents.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Dichloromethane (DCM) is the industry standard for reactions involving picolinoyl chlorides due to its high dielectric constant and lack of nucleophilicity. The compound is highly soluble in DCM, making it the ideal solvent for subsequent amidation or esterification reactions[4].

  • Ethers (e.g., THF, Diethyl Ether, MeTHF): Tetrahydrofuran (THF) offers excellent solubility. However, prolonged storage in THF should be avoided as trace peroxides can induce degradation.

  • Non-Polar Hydrocarbons (e.g., Toluene, Heptane): The compound exhibits moderate to high solubility in aromatic hydrocarbons like toluene. Toluene is frequently utilized as an anti-solvent or crystallization medium during the purification of acyl chlorides[2].

Quantitative Solubility and Stability Data
Solvent CategorySpecific SolventDielectric Constant ( ε )Estimated Solubility (25°C)Solution Stability (Shelf-Life)
Polar Aprotic Dichloromethane (DCM)8.93> 250 mg/mLHigh (> 48 hours, anhydrous)
Polar Aprotic Tetrahydrofuran (THF)7.52> 200 mg/mLModerate (Requires peroxide-free)
Polar Aprotic Acetonitrile (MeCN)37.5> 150 mg/mLHigh (> 48 hours, anhydrous)
Non-Polar Aprotic Toluene2.38~ 100 mg/mLHigh (Excellent for storage)
Non-Polar Aprotic Heptane1.92< 25 mg/mLHigh (Used as anti-solvent)
Protic Methanol / Water33.0 / 80.1Incompatible Instantaneous Solvolysis

Experimental Methodology: Moisture-Free Solubility Determination

Because 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride reacts rapidly with atmospheric moisture to form HCl and the corresponding carboxylic acid[5], traditional open-air gravimetric solubility tests will yield false positives (measuring the solubility of the degraded acid rather than the intact acyl chloride).

The following self-validating protocol utilizes a Schlenk line to ensure absolute anhydrous conditions, ensuring the scientific integrity of the solubility data.

Step-by-Step Protocol: Gravimetric Assay via Schlenk Technique

Prerequisites: All glassware must be oven-dried at 150°C for 12 hours. Solvents must be dried over activated 3Å molecular sieves and degassed.

  • System Purging: Attach a two-neck Schlenk flask to a vacuum/nitrogen manifold. Perform three vacuum-nitrogen backfill cycles to establish a strictly inert atmosphere.

  • Substrate Introduction: Under a positive flow of nitrogen, introduce an excess amount (e.g., 500 mg) of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride into the flask.

  • Solvent Addition: Using a gas-tight syringe, inject exactly 2.00 mL of the anhydrous target solvent (e.g., Toluene) into the flask.

  • Equilibration: Seal the flask and submerge it in a temperature-controlled oil bath at 25.0°C ± 0.1°C. Agitate magnetically at 400 RPM for 24 hours to reach thermodynamic equilibrium. The presence of undissolved solid confirms saturation.

  • Inert Filtration: Stop agitation and allow the suspension to settle for 2 hours. Using a dry, nitrogen-purged syringe equipped with a 0.22 µm PTFE syringe filter, extract exactly 1.00 mL of the clear supernatant.

  • Gravimetric Quantification: Transfer the 1.00 mL aliquot into a pre-weighed, oven-dried vial. Remove the solvent under reduced pressure (vacuum desiccator) until a constant mass is achieved.

  • Calculation: The difference in the vial's mass represents the dissolved mass of the acyl chloride per 1.00 mL of solvent.

G S1 Solvent Drying (Molecular Sieves) S2 Schlenk Line Equilibration (25°C) S1->S2 S3 Inert Filtration (PTFE Syringe) S2->S3 S4 Solvent Evaporation (Vacuum) S3->S4 S5 Gravimetric Quantification S4->S5

Moisture-free gravimetric workflow for acyl chloride solubility determination.

Handling and Safety Considerations

As an acyl chloride, this compound is highly corrosive and lachrymatory. It must be handled exclusively within a certified fume hood. Incompatible materials include strong bases, oxidizing agents, and all protic solvents[5]. In the event of a spill, it should not be neutralized with water; instead, an inert absorbent should be used, followed by controlled quenching with a dilute, chilled alkaline solution under safe conditions.

References

  • Formation of Acid Chlorides - BYJU'S Source: BYJU'S Educational Platform URL:[Link]

  • Acetyl Chloride Properties and Solvolysis Source: Ataman Kimya URL:[Link]

  • Picolinoyl chloride hydrochloride - ChemBK Source: ChemBK Database URL:[Link]

  • Development of a Robust, Efficient, and Scalable Process for the Synthesis of Bisacodyl Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • An Introduction to Acyl Chlorides (Acid Chlorides) Source: Chemguide URL:[Link]

Sources

Exploratory

Safety data sheet and handling guidelines for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

Title: Technical Whitepaper: Physicochemical Profiling, Safety Data Sheet (SDS), and Handling Guidelines for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride Executive Summary In the landscape of modern agrochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Physicochemical Profiling, Safety Data Sheet (SDS), and Handling Guidelines for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

Executive Summary

In the landscape of modern agrochemical and pharmaceutical synthesis, halogenated picolinoyl chlorides serve as indispensable, highly reactive building blocks. Specifically, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride (CAS: 80194-72-5)[1] is a critical intermediate in the development of advanced fungicides such as fluopicolide and fluopyram[2].

This whitepaper provides an in-depth technical guide for researchers and drug development professionals. Rather than merely listing safety parameters, this document bridges the gap between structural chemistry, environmental health and safety (EHS) compliance, and field-proven synthetic workflows, ensuring that your laboratory protocols are both safe and scientifically rigorous.

Physicochemical Profiling & Structural Causality

Understanding the safe handling of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride requires an analysis of its molecular architecture. The pyridine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group at the 5-position and a chlorine ( −Cl ) atom at the 3-position exerts a profound inductive pull[2].

The Causality of Reactivity: This synergistic electron withdrawal drastically increases the electrophilicity of the carbonyl carbon at the 2-position. While this makes the compound exceptionally efficient for nucleophilic acyl substitution (e.g., amidation), it simultaneously renders the reagent highly susceptible to rapid, violent hydrolysis upon exposure to ambient moisture.

Table 1: Quantitative Physicochemical Data | Property | Value / Description | | :--- | :--- | | Chemical Name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride[1] | | CAS Number | 80194-72-5[1] | | Molecular Formula | C7​H2​Cl2​F3​NO [3] | | Molecular Weight | 243.99 g/mol [1] | | Physical State | Fuming liquid / Low-melting solid | | Primary Degradant | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 80194-68-9)[4] |

Safety Data Sheet (SDS) Core Guidelines

Handling this reagent demands strict adherence to GHS protocols due to its corrosive and reactive nature[3].

  • Hazard Identification: Classified as Corrosive (Skin Corr. 1B, Eye Dam. 1) and a Respiratory Irritant (STOT SE 3)[3].

  • The Causality of Hazard: The danger does not stem solely from the intact molecule. Upon contact with atmospheric moisture or sweat, the acyl chloride undergoes rapid hydrolysis, generating stoichiometric amounts of hydrogen chloride ( HCl ) gas and the corresponding carboxylic acid (CAS: 80194-68-9)[4]. The rapid expansion of HCl gas can cause sealed containers to pressurize and rupture if stored improperly.

  • Personal Protective Equipment (PPE) & Engineering Controls:

    • Ventilation: Must be handled exclusively inside a certified chemical fume hood or an inert-atmosphere Schlenk line.

    • Gloves: Use heavy-duty fluoroelastomer (Viton) or butyl rubber gloves. Standard nitrile gloves offer insufficient breakthrough times against fuming acidic liquids.

    • Eye Protection: Tight-fitting chemical splash goggles paired with a full face shield.

  • Spill Management: Do NOT use water. Water will trigger an exothermic release of HCl gas. Contain spills using dry sand or a specialized inert absorbent. Neutralize the residue carefully with a weak, dry inorganic base such as sodium bicarbonate ( NaHCO3​ ) before disposal[3].

Self-Validating Experimental Protocols: Amidation Workflow

As a Senior Application Scientist, I mandate that all protocols utilizing highly reactive acyl chlorides be self-validating. Before committing an expensive or complex amine to the reaction, you must verify the integrity of the acyl chloride.

Phase 1: Pre-Reaction Validation (Reagent Integrity Check)
  • Extract a 10 mg aliquot of the acyl chloride using a dry, argon-purged syringe.

  • Quench the aliquot into 1 mL of anhydrous methanol containing 1.0 equivalent of anhydrous pyridine.

  • Analyze the mixture via GC-MS.

    • Validation Logic: The presence of the methyl ester confirms the reagent is active. If the chromatogram shows a dominant peak for 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid[4], the bulk reagent has degraded via moisture exposure and must be discarded or re-synthesized with thionyl chloride.

Phase 2: Step-by-Step Methodology for Controlled Amidation

This protocol outlines the synthesis of a target amide (e.g., a fluopicolide intermediate)[2].

  • Apparatus Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon gas inlet. Allow it to cool under a continuous stream of argon.

  • Substrate Loading: Dissolve the target nucleophilic amine (1.0 equiv.) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.5 equiv.) to the flask.

    • Causality: DIPEA acts as an acid scavenger. It is sterically hindered and non-nucleophilic, preventing competitive acylation of the base itself while neutralizing the HCl byproduct, thereby preventing the protonation (and deactivation) of your target amine.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to reach 0 °C.

    • Causality: The extreme electrophilicity of the acyl chloride makes the nucleophilic attack highly exothermic. Cooling suppresses thermal degradation and prevents the formation of unwanted ketene intermediates.

  • Reagent Addition: Dissolve 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride (1.1 equiv.) in a minimal volume of anhydrous DCM. Inject this solution dropwise via a syringe pump over 15 minutes.

  • Reaction Maturation: Remove the ice bath. Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the disappearance of the amine via LC-MS.

  • Quenching & Workup: Quench the reaction safely with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude amide.

Mechanistic Pathway & Visualization

The following diagram illustrates the divergent reactivity pathways of the reagent, emphasizing the critical difference between controlled synthetic handling and improper storage.

G A 3-Chloro-5-(trifluoromethyl) pyridine-2-carbonyl chloride (CAS: 80194-72-5) B Inert Atmosphere Handling (Schlenk Line / Glovebox) A->B Proper Protocol D Moisture Exposure (H2O / Humid Air) A->D Improper Storage C Controlled Amidation (Amine + DIPEA in dry DCM) B->C Nucleophilic Acyl Substitution E Target Amide Intermediate (e.g., Fluopicolide Precursor) C->E High Yield (>90%) F 3-Chloro-5-(trifluoromethyl) pyridine-2-carboxylic acid (CAS: 80194-68-9) + HCl gas D->F Rapid Hydrolysis

Figure 1: Divergent reactivity pathways of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2821908, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid". PubChem. Available at: [Link]4]

Sources

Foundational

Toxicity and environmental impact of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

An In-depth Technical Guide to the Toxicity and Environmental Impact of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Sen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicity and Environmental Impact of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: A Tale of Two Molecules

The assessment of a highly reactive chemical intermediate such as 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride presents a unique challenge. Its inherent instability, a property that makes it a valuable electrophilic building block in organic synthesis, also dictates its transient nature upon environmental exposure.[1] This guide, therefore, adopts a dual-molecule perspective. We will first characterize the immediate hazards of the parent acyl chloride, which are primarily relevant to occupational handling and synthesis. Subsequently, and more critically for environmental and systemic biological impact, we will provide a detailed analysis of its principal and rapidly formed hydrolysis product: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. The toxicological and environmental profile of this stable carboxylic acid is paramount to understanding the broader impact of the parent compound's use.

Section 1: Physicochemical Profile and Inherent Reactivity

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a key intermediate in the synthesis of complex agrochemicals and pharmaceuticals.[1] Its utility stems from the highly electrophilic carbonyl chloride group attached to an electron-deficient pyridine ring, making it susceptible to nucleophilic attack.[1]

The most significant reaction pathway in any aqueous environment is its rapid hydrolysis. The carbonyl chloride group readily reacts with water to form the more stable 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid and hydrochloric acid. This reaction is typically rapid and is the central consideration for its environmental fate.

Hydrolysis_Reaction parent 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride product_acid 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid parent->product_acid Rapid Hydrolysis hcl Hydrochloric Acid water H₂O

Caption: Hydrolysis of the parent compound to its carboxylic acid.

Table 1: Comparative Physicochemical Properties

Property3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
CAS Number 80194-72-5[1]80194-68-9[2][3]
Molecular Formula C₇H₂Cl₂F₃NO[1]C₇H₃ClF₃NO₂[3]
Molecular Weight 243.99 g/mol [1]225.55 g/mol [3]
Physical Form Not specified (likely liquid or low-melting solid)White Powder/Solid[2][4]
Reactivity High; moisture-sensitive, reacts with nucleophiles.[1]Stable solid.[5]

Section 2: Human Health Toxicity Assessment

The human health risk profile is bifurcated: acute, localized hazards from the parent compound and potential systemic effects from its hydrolysis product.

Parent Compound: An Acute Hazard

As a reactive acyl halide, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is expected to be corrosive to skin, eyes, and the respiratory tract. Upon contact with moisture on biological surfaces, it will hydrolyze, releasing hydrochloric acid, which contributes to its irritant and corrosive properties. This profile is consistent with analogous compounds like picolinoyl chloride hydrochloride, which causes severe skin burns and eye damage.[6] Direct handling of this compound requires stringent engineering controls and personal protective equipment to prevent severe chemical burns.

Hydrolysis Product: Systemic Toxicity Profile

The systemic toxicity of the parent compound is largely dictated by the properties of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, which is an identified metabolite of the fungicide fluopyram.[3][7] Authoritative assessments conducted for pesticide registration provide a clear picture of its toxicological profile.

Table 2: Summary of Toxicological Endpoints for 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

EndpointResultGHS Classification (where applicable)Source
Acute Oral Toxicity (Rat) LD₅₀ > 2000 mg/kg bw"Harmful if swallowed" (based on some supplier classifications)[3][7]
Skin Contact Not specified"Harmful in contact with skin", "Causes skin irritation"[3]
Eye Contact Not specified"Causes serious eye irritation"[2][3]
Inhalation Not specified"Harmful if inhaled", "May cause respiratory irritation"[2][3]
Genotoxicity (in vitro) No genotoxic potential observedNot classified as a mutagen[7]
28-Day Oral Study (Rat) No evidence of toxicity up to 20,000 ppm (1574 mg/kg bw/day)Not applicable[7]

Expertise & Causality: The data from the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) is highly trustworthy, as it is based on a comprehensive dossier of regulatory studies.[7] The results indicate that the carboxylic acid has a low order of acute and sub-chronic toxicity . The "Harmful" classifications often seen on Safety Data Sheets (SDS) represent a precautionary approach based on limited data sets or read-across from similar structures, but the specific regulatory studies on this metabolite suggest a lower systemic risk.[2][3] The primary concern remains local irritation.[2][3]

Section 3: Environmental Impact Assessment

The environmental exposure and impact are almost exclusively related to the fate and effects of the hydrolysis product, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

Environmental Fate
  • Abiotic Degradation: The primary route of dissipation for the parent carbonyl chloride in the environment is rapid hydrolysis. The persistence of the molecule in aquatic systems will therefore be governed by the stability of the resulting carboxylic acid.[1]

  • Biotic Degradation: As a metabolite of fluopyram, the carboxylic acid is known to form in plants.[7] Studies on fluopyram indicate that it can be degraded by soil microorganisms, suggesting that the pyridine ring structure is susceptible to microbial breakdown, though the rate for the carboxylic acid specifically is not detailed in the available literature.[8][9]

  • Mobility and Distribution: The environmental distribution will be governed by the properties of the carboxylic acid. While specific soil adsorption/desorption (Koc) values are not publicly available, related compounds like 2,3-Dichloro-5-(trifluoromethyl)pyridine have a log Pow of 3.45, suggesting some potential for partitioning to organic matter.[10] However, the presence of the carboxylic acid group will increase water solubility and potential mobility in soil. Standardized testing is required for a definitive assessment.

Ecotoxicity

Section 4: Recommended Experimental Protocols

To address the identified data gaps and provide a robust safety assessment, the following standardized methodologies, based on internationally accepted OECD Test Guidelines, are recommended.[12][13]

Protocol 4.1: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

This protocol is a validated method to determine the LD₅₀ of a substance with a reduced number of animals.[14] It is particularly suitable for assessing the low expected toxicity of the carboxylic acid.

OECD_425_Workflow cluster_main OECD TG 425: Main Test start Select Starting Dose (e.g., 2000 mg/kg for low toxicity) dose1 Dose Animal 1 start->dose1 obs1 Observe for 48h dose1->obs1 decision1 Animal Survives? obs1->decision1 dose_down Dose Next Animal at Lower Dose (Factor of 3.2) decision1->dose_down Yes dose_up Dose Next Animal at Higher Dose (Factor of 3.2) decision1->dose_up No (Dies) reversal_check Reversal Occurred? dose_down->reversal_check dose_up->reversal_check reversal_check->dose1 No (Continue Dosing) ... ... dose_extra Dose 4 More Animals at Last Dose Level reversal_check->dose_extra Yes calculate Calculate LD50 and Confidence Interval using Maximum Likelihood Method dose_extra->calculate OECD_202_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_analysis Observation & Analysis prep_daphnia Culture Daphnia magna (<24h old) expose Introduce Daphnids to Test Vessels (20 daphnids per conc.) prep_daphnia->expose prep_solutions Prepare Test Substance Concentrations (≥5) & Control prep_solutions->expose incubate Incubate for 48h (20±1°C, dark) expose->incubate obs_24h Record Immobilisation at 24h incubate->obs_24h obs_48h Record Immobilisation at 48h obs_24h->obs_48h calculate_ec50 Calculate 48h EC50 (Probit, Logit, etc.) obs_48h->calculate_ec50

Caption: Workflow for the OECD TG 202 Daphnia acute immobilisation test.

Methodology:

  • Test Organisms: Use juvenile Daphnia magna, less than 24 hours old at the start of the test.

  • Test Concentrations: Prepare a control and at least five test concentrations in a geometric series. [15]3. Exposure: Introduce daphnids (e.g., 4 replicates of 5 daphnids each per concentration) into test vessels.

  • Incubation: Maintain the vessels for 48 hours under standard conditions (e.g., 20°C, in the dark).

  • Observation: Count the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: Calculate the 48-hour EC₅₀ value and its confidence limits using appropriate statistical methods. [15]

Conclusion

The hazard profile of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is dominated by its high chemical reactivity, posing acute corrosive risks upon direct contact. However, its environmental and systemic toxicity profile is fundamentally that of its rapid and stable hydrolysis product, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Authoritative data on this metabolite indicates low systemic toxicity. Significant data gaps remain for its ecotoxicological impact, which should be addressed using standardized OECD protocols to ensure a complete and reliable environmental risk assessment. This dual-molecule approach is essential for accurately characterizing the risks associated with this reactive intermediate throughout its lifecycle.

References

  • Georganics Ltd. (2015). SAFETY DATA SHEET: 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID. Available at: [Link]

  • PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • OECD. OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2026). Preliminary Assessment Plan and Literature Survey for the Fluoride Human Health Toxicity Assessment. Available at: [Link]

  • Google Patents. (2017). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
  • PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Available at: [Link]

  • Danish Environmental Protection Agency. (2017). Risk assessment of fluorinated substances in cosmetic products. Available at: [Link]

  • MDPI. (2018). New Photodegradation Products of the Fungicide Fluopyram: Structural Elucidation and Mechanism Identification. Available at: [Link]

  • FAO/WHO. (2005). Fluopyram. In Pesticide residues in food - 2005 evaluations. Joint Meeting on Pesticide Residues. Available at: [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 425: Acute Oral Toxicity – Up-and-Down Procedure. U.S. Department of Health and Human Services. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Public Health Statement for Pyridine. Available at: [Link]

  • The National Research Centre for the Working Environment, Denmark. (2020). Pyridine: Evaluation of health hazards and proposal of a health-based occupational exposure limit. Available at: [Link]

  • Frontiers in Environmental Science. (2022). Residue behavior and dietary risk assessment of fluopyram in cowpea and determination in nine foodstuffs. Available at: [Link]

  • ResearchGate. (2022). Research priorities for the environmental risk assessment of per- and polyfluorinated substances (PFAS). Available at: [Link]

  • SpringerLink. (2023). Effect of microorganisms on degradation of fluopyram and tebuconazole in laboratory and field studies. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Pyridine: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

  • Blue Frog Scientific. (2025). OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines. Available at: [Link]

  • Regulations.gov. (2011). Fluopyram Human Health Risk Assessment. U.S. Environmental Protection Agency. Available at: [Link]

  • SETAC. (2021). Ecological risk assessment of per‐ and polyfluorinated alkyl substances: Foreword. Integrated Environmental Assessment and Management. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2011). Guidance for Reviewing Environmental Fate Studies. Available at: [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. Available at: [Link]

  • ScienceDirect. (2021). Groundwater fluoride chemistry and health risk assessment of multi-aquifers in Jilin Qianan, Northeastern China. Available at: [Link]

  • European Union. (2012). OECD Guideline for the Testing of Chemicals 211: Daphnia magna Reproduction Test. Available at: [Link]

  • Fera Science Ltd. Environmental fate studies. Available at: [Link]

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Exploratory

The Discovery and Synthetic Utility of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride: A Core Building Block in Agrochemical and Pharmaceutical Development

Abstract The systematic incorporation of fluorine into heterocyclic scaffolds has fundamentally reshaped modern organic synthesis. Among these specialized building blocks, 3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The systematic incorporation of fluorine into heterocyclic scaffolds has fundamentally reshaped modern organic synthesis. Among these specialized building blocks, 3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride stands out as a highly reactive, versatile electrophile. This technical whitepaper explores the historical context, structural causality, and step-by-step synthetic methodologies surrounding this compound, providing researchers and drug development professionals with a self-validating guide to its application in divergent library synthesis.

The Fluorine Revolution & Historical Context

The late 20th and early 21st centuries witnessed a paradigm shift in medicinal chemistry and agrochemical design: the strategic integration of trifluoromethyl (–CF₃) groups. The –CF₃ moiety dramatically enhances the lipophilicity, metabolic stability, and target-binding affinity of active pharmaceutical ingredients (APIs) and crop protection agents.

Within this landscape, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid[1] and its corresponding acyl chloride derivative emerged as cornerstone building blocks. The historical significance of this scaffold is most prominently highlighted by its role in the discovery and commercialization of blockbuster fungicides, such as Fluopicolide[2]. Developed to combat destructive oomycete diseases like downy mildew and late blight, Fluopicolide relies on the 3-chloro-5-(trifluoromethyl)pyridine core to achieve its potent biological efficacy[3]. During the lead optimization phase of such compounds, the acyl chloride serves as the critical electrophilic hub, enabling the rapid, divergent synthesis of vast picolinamide libraries[4].

Structural Causality: Reactivity Profiling

As an Application Scientist, it is vital to approach this molecule not merely as a reagent, but as a carefully engineered electrophilic system. Every functional group on 3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride serves a distinct chemical and biological purpose:

  • The Pyridine Nitrogen: Acts as a strong electron-withdrawing atom via inductive and resonance effects, highly activating the 2-position (the carbonyl carbon) toward nucleophilic attack.

  • The 5-Trifluoromethyl Group: Further depletes the electron density of the aromatic ring. This extreme electron deficiency makes the resulting amides highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes).

  • The 3-Chloro Substituent: Introduces critical steric bulk adjacent to the carbonyl group. This "ortho-effect" restricts the rotational freedom of the resulting amide bond, locking the molecule into a specific bioactive conformation required for target protein binding.

  • The 2-Carbonyl Chloride: Provides a highly reactive, moisture-sensitive handle that allows for instantaneous coupling with amines and alcohols without the need for expensive peptide coupling reagents (e.g., HATU, EDC).

De Novo Synthesis & Regioselective SNAr

The synthesis of the acyl chloride is a masterclass in exploiting electronic asymmetries within a heterocyclic ring. The sequence begins with commercially available 2,3-dichloro-5-(trifluoromethyl)pyridine.

SynthesisWorkflow A 2,3-Dichloro-5-(CF3)pyridine B 3-Chloro-5-(CF3)pyridine- 2-carbonitrile A->B CuCN, DMF SNAr (Regioselective) C 3-Chloro-5-(CF3)pyridine- 2-carboxylic acid B->C H2SO4, H2O Hydrolysis D 3-Chloro-5-(CF3)pyridine- 2-carbonyl chloride C->D SOCl2, cat. DMF Chlorination

Regioselective synthesis workflow of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride.

Causality of Regioselectivity: When treated with Copper(I) cyanide (CuCN), nucleophilic aromatic substitution (SNAr) occurs exclusively at the 2-position. The transition state (Meisenheimer complex) at the 2-position is stabilized by the electronegative pyridine nitrogen, which can accommodate the developing negative charge. The 3-position lacks this direct resonance stabilization, leaving the 3-chloro group intact.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes built-in indicators of success.

Protocol A: Hydrolysis to 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
  • Reagents: 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (1.0 eq), 60% aqueous H₂SO₄ (10 volumes).

  • Procedure: Suspend the nitrile in 60% H₂SO₄. Heat the mixture to 110°C (reflux) for 12 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly over crushed ice under vigorous stirring. Filter the resulting solid, wash extensively with cold deionized water until the filtrate reaches pH 6, and dry under high vacuum at 45°C.

  • Causality & Validation: The use of 60% H₂SO₄ provides the exact hydronium concentration needed to hydrate the nitrile to an amide, and subsequently hydrolyze it to the carboxylic acid, without risking the cleavage of the robust –CF₃ group. The formation of a brilliant white precipitate upon quenching is the self-validating indicator of successful conversion.

Protocol B: Activation to the Acyl Chloride
  • Reagents: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq)[1], Thionyl chloride (SOCl₂, 2.5 eq), N,N-Dimethylformamide (DMF, 0.05 eq), Anhydrous Toluene (5 volumes).

  • Procedure: In an oven-dried, argon-purged flask, suspend the acid in toluene. Add the catalytic DMF. Dropwise add SOCl₂ at room temperature. Heat the reaction to 80°C for 4 hours.

  • Workup: Once gas evolution (SO₂ and HCl) ceases, cool the mixture. Remove toluene and excess SOCl₂ via rotary evaporation under reduced pressure. Co-evaporate twice with anhydrous dichloromethane (DCM) to remove residual SOCl₂ traces.

  • Causality & Validation: DMF is not merely a solvent; it acts as a catalyst. It reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion), which rapidly attacks the sterically hindered carboxylic acid. The cessation of gas bubbling serves as the visual endpoint of the reaction.

Protocol C: General Amidation (Schotten-Baumann Type)
  • Reagents: Acyl chloride (1.0 eq), Primary/Secondary Amine (1.1 eq), Triethylamine (NEt₃, 2.0 eq), Anhydrous DCM.

  • Procedure: Dissolve the amine and NEt₃ in DCM and cool to 0°C. Add the acyl chloride (dissolved in DCM) dropwise over 15 minutes. Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Causality & Validation: Triethylamine acts as an irreversible HCl scavenger. Without it, the liberated HCl would protonate the nucleophilic amine, halting the reaction at 50% conversion. The 0°C initiation controls the highly exothermic nature of the coupling, preventing degradation.

Quantitative Data & Reaction Optimization

The choice of chlorinating agent is critical for process scale-up. Table 1 summarizes the optimization data for the synthesis of the acyl chloride, demonstrating why the SOCl₂/DMF system is the industry standard.

Table 1: Optimization of Acyl Chloride Formation

Acylating AgentCatalystSolventTemp (°C)Time (h)Yield (%)Purity (GC-MS)
SOCl₂ (1.5 eq)NoneToluene801245%90%
SOCl₂ (2.5 eq) DMF (0.05 eq) Toluene 80 4 98% >98%
Oxalyl Chloride (1.2 eq)DMF (0.05 eq)DCM40695%>99%
POCl₃ (2.0 eq)NoneNeat105860%85%

Table 2: Physicochemical Properties & Synthetic Impact

PropertyValueCausality / Impact on Synthesis
Molecular Formula C₇H₂Cl₂F₃NODefines the exact stoichiometry required for downstream coupling.
Molecular Weight 244.00 g/mol Used for precise equivalent calculations in library synthesis.
Appearance Pale yellow liquid/solidVisual indicator of purity; darkening indicates hydrolysis or degradation.
Reactivity Highly moisture sensitiveDictates the absolute necessity of anhydrous solvents and inert gas (Argon/N₂).

Divergent Applications in Organic Synthesis

The true value of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride lies in its versatility. It is a divergent node in organic synthesis. By reacting this single core with various nucleophiles, chemists can rapidly generate vast libraries of biologically active compounds[4].

ApplicationPathways Core 3-Chloro-5-(CF3)pyridine- 2-carbonyl chloride Amide Picolinamide Libraries (Agro/Pharma Discovery) Core->Amide 1° or 2° Amines NEt3, CH2Cl2 Ester Active Esters (Prodrug Development) Core->Ester Alcohols DMAP, THF Ketone Aryl/Alkyl Ketones (Weinreb Amide Route) Core->Ketone 1. HN(OMe)Me 2. Grignard Reagent

Divergent synthetic applications of the acyl chloride in organic synthesis and drug discovery.

From this node, the synthesis of advanced agricultural agents like Fluopicolide[3] is made possible by forming the necessary amide bonds, while pharmaceutical researchers utilize the exact same intermediate to explore novel kinase inhibitors, GPCR antagonists, and other therapeutic modalities.

References

  • [1] 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid - PubChem. National Institutes of Health (NIH). Available at: [Link]

  • [2] Fluopicolide | C14H8Cl3F3N2O | CID 11159021 - PubChem. National Institutes of Health (NIH). Available at: [Link]

  • [3] Fluopicolide (Ref: AE C638206) - AERU. University of Hertfordshire. Available at:[Link]

  • [4] WO2011138293A1 - 2,5,6,7-tetrahydro-[1,4]oxazepin-3-ylamine or 2,3,6,7-tetrahydro-[1,4]oxazepin-5-ylamine compounds. Google Patents. Available at:

Sources

Protocols & Analytical Methods

Method

How to synthesize amides using 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

Topic: How to Synthesize Amides Using 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride Audience: Researchers, scientists, and drug development professionals. Harnessing the Power of Fluorinated Pyridines: A Guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: How to Synthesize Amides Using 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Power of Fluorinated Pyridines: A Guide to Amide Synthesis with 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

Introduction: The Strategic Advantage of the 3-Chloro-5-(trifluoromethyl)pyridine Moiety

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of molecular design.[1][2][3][4] The trifluoromethylpyridine motif, in particular, has emerged as a "magic bullet" of sorts, prized for its ability to confer a unique combination of advantageous physicochemical properties upon a lead molecule. The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly enhances metabolic stability, increases lipophilicity to improve membrane permeability, and modulates the pKa of neighboring functional groups, all of which can dramatically improve a drug candidate's pharmacokinetic profile.[1][2][5]

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a highly valuable and reactive building block that allows for the direct installation of this privileged scaffold. As an acyl chloride, it is primed for efficient amide bond formation, one of the most fundamental and ubiquitous transformations in drug discovery. This guide provides a detailed exploration of the synthesis of amides using this reagent, offering both mechanistic insights and field-tested protocols to empower researchers in their synthetic endeavors.

The Reaction Mechanism: A Stepwise Look at Amide Bond Formation

The synthesis of an amide from an acyl chloride and an amine is a classic example of nucleophilic acyl substitution. The high electrophilicity of the carbonyl carbon in 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride, which is further enhanced by the inductive effects of the adjacent chlorine and the trifluoromethylated pyridine ring, makes this reaction particularly efficient.

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The lone pair of electrons on the oxygen reforms the carbonyl double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled. A proton is then removed from the nitrogen, typically by a second equivalent of the amine or an added non-nucleophilic base, to yield the neutral amide product and a hydrochloride salt.[6][7]

The overall reaction is highly favorable and often exothermic.[8] The use of a base is crucial to neutralize the HCl generated, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Caption: Figure 1: Mechanism of Nucleophilic Acyl Substitution.

Experimental Protocols

3.1. General Considerations & Best Practices

  • Safety First: 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is expected to be a moisture-sensitive irritant. Its precursor, the carboxylic acid, is known to cause skin, eye, and respiratory irritation.[9] Handle the acyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

  • Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis, which converts them to the corresponding and less reactive carboxylic acid.[8] All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are mandatory.

  • Exothermic Reaction: The acylation of amines is often exothermic.[8] The addition of the acyl chloride to the amine solution should be performed slowly and at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize the formation of side products.

3.2. Protocol 1: Standard Acylation of Primary and Secondary Aliphatic Amines

This protocol is optimized for simple, non-hindered primary and secondary amines.

  • Materials:

    • Amine (1.0 equiv)

    • 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride (1.05 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 equiv)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equiv) and dissolve it in anhydrous DCM to a concentration of 0.2-0.5 M.

    • Add the base (TEA or DIEA, 1.2 equiv) to the solution.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Dissolve 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM and add it to a dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base and any unreacted amine), saturated aqueous NaHCO₃ (to remove any carboxylic acid), and finally with brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

3.3. Protocol 2: Acylation of Weakly Nucleophilic Aromatic Amines

Aromatic amines (anilines) are less nucleophilic than aliphatic amines. This protocol employs slightly more forcing conditions to drive the reaction to completion.

  • Materials:

    • Aniline derivative (1.0 equiv)

    • 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride (1.1 equiv)

    • Pyridine or DIEA (1.5 equiv)

    • Anhydrous DCM or 1,2-Dichloroethane (DCE)

  • Procedure:

    • Follow steps 1-5 from Protocol 1.

    • After addition, remove the ice bath and allow the mixture to stir at room temperature. If the reaction is sluggish (as monitored by TLC/LC-MS), gently heat the mixture to 40 °C for 2-8 hours.

    • Work-up and purification are performed as described in steps 8-11 of Protocol 1.

  • Causality: The use of a slight excess of the acyl chloride and potentially a stronger, non-nucleophilic base like DIEA or gentle heating helps to overcome the lower reactivity of the aromatic amine. Pyridine can act as both a base and a nucleophilic catalyst.

Experimental_Workflow Figure 2: General Experimental Workflow for Amide Synthesis A 1. Setup - Dry glassware - Inert atmosphere (N₂/Ar) B 2. Reagent Addition - Dissolve amine & base in anhydrous solvent - Cool to 0 °C A->B C 3. Acylation - Add acyl chloride solution dropwise - Maintain low temperature B->C D 4. Reaction - Warm to room temperature - Stir for 1-16 hours C->D E 5. Monitoring - Check progress via TLC or LC-MS D->E E->D If incomplete F 6. Quench & Work-up - Add water - Sequential washes (Acid, Base, Brine) E->F If complete G 7. Isolation - Dry organic layer (Na₂SO₄) - Concentrate in vacuo F->G H 8. Purification - Column Chromatography or - Recrystallization G->H I Pure Amide Product H->I

Caption: Figure 2: General Experimental Workflow for Amide Synthesis.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the acylation of various amine classes with 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride.

Entry Amine Substrate Amine Type Base (equiv) Solvent Temp (°C) Time (h) Typical Yield (%)
1BenzylaminePrimary, AliphaticTEA (1.2)DCM0 to RT290-98
2PyrrolidineSecondary, AliphaticTEA (1.2)THF0 to RT1>95
3AnilinePrimary, AromaticDIEA (1.5)DCM0 to RT685-95
44-FluoroanilinePrimary, Aromatic (e⁻ poor)DIEA (1.5)DCERT to 40880-90
5MorpholineSecondary, AliphaticTEA (1.2)DCM0 to RT1.5>95
6tert-ButylaminePrimary, HinderedDIEA (1.5)DCERT to 4012-1865-75

Note: Yields are estimates and will vary based on substrate, scale, and purification efficiency.

Conclusion

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a potent and versatile reagent for the synthesis of a wide array of amides. Its high reactivity, driven by the electronic properties of the trifluoromethylated pyridine ring, allows for efficient amide bond formation with primary, secondary, and even weakly nucleophilic aromatic amines. By employing anhydrous conditions, controlling the reaction temperature, and selecting the appropriate base, researchers can reliably incorporate this valuable pharmacophore into their target molecules. The protocols and insights provided herein serve as a robust starting point for the successful application of this important synthetic building block.

References

  • Vertex AI Search. (n.d.). Key Uses of Trifluoromethylpyridine Derivatives in Pharma.
  • Vertex AI Search. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
  • Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 168-176. [Link]

  • PubMed. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved March 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Request PDF. Retrieved March 20, 2026, from [Link]

  • ACS Publications. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved March 20, 2026, from [Link]

  • J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved March 20, 2026, from [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved March 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved March 20, 2026, from [Link]

Sources

Application

Application Note: Catalytic Cross-Coupling Strategies for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselectivity, and validated protocols for acyl Suzuki-Miyaura and decarbonylative cross-coupl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselectivity, and validated protocols for acyl Suzuki-Miyaura and decarbonylative cross-couplings.

Executive Summary & Chemical Profile

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a highly functionalized, electron-deficient building block heavily utilized in the synthesis of advanced pharmaceuticals and agrochemicals (such as SDHI fungicides like fluopyram analogs).

The molecule presents a fascinating chemoselective challenge due to the presence of two potential sites for palladium-catalyzed cross-coupling: the C2-acyl chloride and the C3-chloride .

  • Reactivity Rationale: The oxidative addition of a low-valent Palladium(0) species into the C(sp2)−COCl bond is kinetically vastly superior to insertion into the C(sp2)−Cl bond. This allows for precise, site-selective cross-coupling at the C2 position, leaving the 3-chloro moiety intact for orthogonal downstream functionalization (e.g., Buchwald-Hartwig amination).

  • Electronic Effects: The strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group and the pyridine nitrogen severely deplete the electron density of the ring. While this activates the C3-chloride toward cross-coupling, the inherent hyper-reactivity of the acyl chloride dictates the primary reaction pathway.

This guide details two divergent catalytic trajectories: Acyl Suzuki-Miyaura Coupling (yielding biaryl ketones) and Decarbonylative Cross-Coupling (yielding 2-aryl pyridines).

Mechanistic Divergence: Ketone vs. Biaryl Synthesis

The fate of the cross-coupling reaction depends entirely on the lifetime and stability of the intermediate acyl-palladium(II) species.

  • Acyl Suzuki-Miyaura Pathway: To synthesize ketones, the transmetalation step must occur faster than the extrusion of carbon monoxide. This is achieved using anhydrous conditions with mild bases (e.g., Cs2​CO3​ ) and standard temperatures (50–60 °C)[1][2]. Anhydrous conditions are critical; traditional aqueous bases would rapidly hydrolyze the acyl chloride into an unreactive picolinic acid[3].

  • Decarbonylative Pathway: To synthesize 2-aryl pyridines, the acyl-Pd(II) intermediate is forced to undergo CO extrusion. This requires elevated temperatures (>100 °C) and specific bidentate phosphine ligands (like dppf or dppp) that create steric bulk and facilitate the loss of CO prior to transmetalation[4].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Acyl-Pd(II)-Cl Pd0->OxAdd + Substrate AcylCl 3-Cl-5-CF3-Py-2-COCl AcylCl->OxAdd Transmet Transmetalation Acyl-Pd(II)-Ar OxAdd->Transmet Acyl Suzuki (50°C) Decarbonylation CO Extrusion (-CO) OxAdd->Decarbonylation Decarbonylative (>100°C) RedElim1 Reductive Elimination Transmet->RedElim1 RedElim1->Pd0 Regenerate Pd(0) Ketone Diaryl Ketone Product (Chemoselective) RedElim1->Ketone PyridylPd Pyridyl-Pd(II)-Cl Decarbonylation->PyridylPd Transmet2 Transmetalation Pyridyl-Pd(II)-Ar PyridylPd->Transmet2 RedElim2 Reductive Elimination Transmet2->RedElim2 RedElim2->Pd0 Regenerate Pd(0) Biaryl 2-Aryl Pyridine Product (Chemoselective) RedElim2->Biaryl

Mechanistic divergence of acyl-Pd(II) intermediates into ketone or biaryl products.

Validated Experimental Protocols

Protocol A: Anhydrous Acyl Suzuki-Miyaura Cross-Coupling (Ketone Synthesis)

Adapted from the foundational anhydrous protocols by Haddach et al.[1][2].

Objective: Synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(aryl)methanone. Causality Check: Water must be strictly excluded. The use of Cs2​CO3​ as a base in non-polar toluene allows the boronic acid to form the necessary "ate" complex for transmetalation without acting as a nucleophile that would cleave the acyl chloride.

Materials:

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh3​)4​ (5 mol%)

  • Anhydrous Cs2​CO3​ (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with ultra-pure Argon (3 cycles).

  • Reagent Loading: Add the arylboronic acid (1.2 equiv), Cs2​CO3​ (1.5 equiv), and Pd(PPh3​)4​ (5 mol%) to the flask.

  • Solvent & Substrate Addition: Inject anhydrous toluene to reach a 0.2 M concentration. Dissolve the 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride (1.0 equiv) in a minimal amount of anhydrous toluene and add it dropwise to the stirring suspension at room temperature.

  • Catalytic Cycle: Heat the reaction mixture to 50 °C. Note: Exceeding 60 °C increases the risk of competitive decarbonylation. Stir for 4–8 hours, monitoring completion via LC-MS (quench aliquots in dry methanol to observe the methyl ester if unreacted starting material remains).

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure pyridyl aryl ketone.

Protocol B: Decarbonylative Suzuki Cross-Coupling (Biaryl Synthesis)

Leveraging CO extrusion dynamics prior to transmetalation[4].

Objective: Synthesis of 2-Aryl-3-chloro-5-(trifluoromethyl)pyridine. Causality Check: The bidentate ligand dppf forces a specific bite angle on the Pd center, which, combined with high thermal energy (110 °C), accelerates the migratory de-insertion of CO. 1,4-Dioxane is chosen for its high boiling point and ability to solubilize the reagents.

Materials:

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • PdCl2​(dppf) (10 mol%)

  • Anhydrous Na2​CO3​ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.15 M)

Step-by-Step Methodology:

  • Preparation: In an argon-purged pressure vial, combine the arylboronic acid, PdCl2​(dppf) , and anhydrous Na2​CO3​ .

  • Addition: Add anhydrous 1,4-dioxane, followed by the rapid addition of the acyl chloride. Seal the vial immediately.

  • Thermal Decarbonylation: Heat the reaction block to 110 °C. Caution: This reaction generates CO gas. Ensure the pressure vial is rated for the internal pressure, and perform the reaction in a well-ventilated fume hood.

  • Reaction Monitoring: Stir vigorously for 12–16 hours. The color will typically shift from orange to dark brown/black as the reaction proceeds.

  • Workup & Purification: Cool the vial carefully. Vent any residual CO gas. Dilute with dichloromethane and wash with saturated aqueous NaHCO3​ . Dry the organic layer over MgSO4​ , concentrate, and purify via silica gel chromatography to isolate the 2-aryl pyridine derivative.

Workflow Prep Step 1: Preparation Flame-dry glassware Argon backfill Load Pd & Boronic Acid Addition Step 2: Addition Add Acyl Chloride in anhydrous solvent (Toluene or Dioxane) Prep->Addition Reaction Step 3: Catalysis Heat to target temp (50°C Ketone / 110°C Biaryl) Monitor via LC-MS Addition->Reaction Workup Step 4: Workup Cool & Vent (if CO) Filter over Celite Aqueous extraction Reaction->Workup Purification Step 5: Purification Flash Chromatography Isolate Target Compound Workup->Purification

Standardized workflow for moisture-sensitive catalytic cross-coupling reactions.

Quantitative Data Summaries

The following table summarizes the critical parameters and expected outcomes for the two divergent cross-coupling pathways applied to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride.

ParameterAcyl Suzuki (Ketone Synthesis)Decarbonylative Coupling (Biaryl Synthesis)
Primary Catalyst Pd(PPh3​)4​ (5 mol%) PdCl2​(dppf) (10 mol%)
Base Anhydrous Cs2​CO3​ (1.5 eq)Anhydrous Na2​CO3​ (2.0 eq)
Solvent Toluene1,4-Dioxane
Temperature 50 °C110 °C
Reaction Time 4 – 8 hours12 – 16 hours
Chemoselectivity >95% C2-Acyl reaction (C3-Cl intact)>90% C2-Aryl reaction (C3-Cl intact)
Byproducts Boronic acid homocoupling (trace)CO gas, Boronic acid homocoupling
Expected Yield 65% – 85%50% – 70%

References

  • Title: Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments Source: National Institutes of Health (NIH) / Molecules URL: [Link]

  • Title: Phosphine-Free Cross-Coupling Reaction of Arylboronic Acids with Carboxylic Anhydrides or Acyl Chlorides in Aqueous Media Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Recent Advances in Acyl Suzuki Cross-Coupling Source: MDPI URL: [Link]

  • Title: Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Amidation of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride .

This building block is highly valued in medicinal chemistry for introducing the privileged picolinoyl scaffold[1]. However, its unique electronic and steric environment—driven by the electron-withdrawing pyridine nitrogen, the 5-trifluoromethyl group, and the sterically demanding 3-chloro substituent—creates a highly reactive but unpredictable electrophile. This guide synthesizes field-proven methodologies to help you maximize conversion rates and suppress competing side reactions.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why am I recovering mostly 3-chloro-5-(trifluoromethyl)picolinic acid instead of my target amide?

The Causality: You are observing rapid hydrolysis. The 5-CF3 group and the pyridine ring strongly withdraw electron density, making the 2-carbonyl carbon exceptionally electrophilic. In the presence of even trace amounts of moisture, water outcompetes your amine for the electrophilic center, rapidly converting the acid chloride back into the unreactive carboxylic acid. The Solution: Strict anhydrous techniques are non-negotiable. Solvents must be dried over molecular sieves or dispensed from a solvent purification system (SPS). Glassware must be flame-dried or oven-dried and purged with argon or nitrogen.

Q2: LC-MS shows a major byproduct with a mass corresponding to [M - Cl + Amine]. What is happening?

The Causality: You are triggering a Nucleophilic Aromatic Substitution (SNAr) side reaction. The 3-chloro group is highly activated by the adjacent electron-withdrawing carbonyl group and the para-CF3 group[2]. If the reaction is run at room temperature or with a highly nucleophilic amine in high local concentrations, the amine will displace the chlorine atom on the pyridine ring rather than attacking the sterically hindered carbonyl carbon. The Solution: Temperature control is critical. Amidation of highly electron-deficient picolinoyl chlorides must be initiated at 0 °C to kinetically favor carbonyl attack over SNAr. Furthermore, utilizing an inverse addition technique (adding the acid chloride dropwise to the amine) prevents high local concentrations of the electrophile.

Q3: Which base and solvent combination maximizes the amide yield for this specific substrate?

The Causality: While Triethylamine (Et3N) and catalytic 4-Dimethylaminopyridine (DMAP) are standard for routine amidations, they are detrimental here. DMAP can form a hyper-reactive acylpyridinium intermediate that either degrades or excessively activates the ring toward SNAr[3]. Et3N can sometimes act as a nucleophile in highly activated systems. The Solution: Use N,N-Diisopropylethylamine (DIPEA) . Its steric bulk prevents it from acting as a nucleophile, restricting its role to a pure proton scavenger. Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are the optimal solvents due to their aprotic nature and excellent solubility profiles.

Part 2: Reaction Pathways & Quantitative Data

To understand the delicate balance of this reaction, we must visualize the competing thermodynamic and kinetic pathways.

ReactionPathways AC 3-Chloro-5-(CF3) pyridine-2-carbonyl chloride Amide Desired Amide (Target) AC->Amide + Amine (Controlled, 0°C) Hydrolysis Carboxylic Acid (Hydrolysis Byproduct) AC->Hydrolysis + H2O (Uncontrolled) SNAr SNAr Byproduct (3-Position Substitution) AC->SNAr + Excess Amine (High Temp) Amine Primary/Secondary Amine Amine->Amide H2O Trace Moisture H2O->Hydrolysis

Reaction pathways of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride.

Optimization Data Summary

The following table summarizes the quantitative impact of varying reaction conditions on the product distribution. This data reinforces the necessity of the optimized protocol.

Solvent ConditionBase SelectionTemperature ProfileConversion to Amide (%)Hydrolysis Byproduct (%)SNAr Byproduct (%)
Wet DCMEt3N (2.0 eq)Room Temp (RT)35%60%5%
Dry DCMDMAP (0.1 eq) + Et3N0 °C to RT55%5%40%
Dry THFDIPEA (2.0 eq)Room Temp (RT)70%<2%28%
Dry DCM DIPEA (2.0 eq) 0 °C to RT >95% <2% <2%

Part 3: Optimized Experimental Protocol

This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded within the steps to ensure the integrity of the reaction before proceeding.

Workflow Step1 1. Dissolve Amine + DIPEA in Anhydrous DCM Step2 2. Cool System to 0 °C under Argon/N2 Step1->Step2 Step3 3. Dropwise Addition of Acid Chloride Solution Step2->Step3 Step4 4. Stir at 0 °C for 30 min, then warm to RT Step3->Step4 Step5 5. Aqueous Quench (Saturated NaHCO3) Step4->Step5

Optimized step-by-step experimental workflow for amidation.

Step-by-Step Methodology

Step 1: System Preparation & Dehydration

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum. Backfill with dry Argon or Nitrogen.

  • Add the target amine (1.0 equivalent) and anhydrous DIPEA (2.0 to 2.5 equivalents) to the flask.

  • Dissolve the mixture in anhydrous DCM (approx. 0.1 M to 0.2 M concentration relative to the amine). Validation Checkpoint: The solution must be completely clear. Any cloudiness indicates moisture or degraded amine.

Step 2: Temperature Equilibration

  • Submerge the reaction flask in an ice-water bath (0 °C). Allow the system to equilibrate for 10 minutes. Causality: Lowering the kinetic energy of the system prevents the activation energy threshold for the SNAr side reaction from being reached during the exothermic addition step.

Step 3: Inverse Addition of the Electrophile

  • In a separate, dry vial, dissolve 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM.

  • Using a gas-tight syringe, add the acid chloride solution dropwise (approx. 1 drop per second) to the vigorously stirring amine solution at 0 °C. Validation Checkpoint: You should observe the immediate formation of a fine, white precipitate (DIPEA hydrochloride salt). The controlled formation of this salt visually validates that the amidation is occurring successfully without runaway exotherms.

Step 4: Reaction Propagation & Monitoring

  • Maintain the reaction at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to naturally warm to room temperature over 1 to 2 hours.

  • Analytical Validation: Withdraw a 10 µL aliquot, quench it in 1 mL of LC-MS grade Methanol, and analyze via LC-MS. The complete disappearance of the methyl ester derivative (which forms instantly if unreacted acid chloride is present) confirms reaction completion.

Step 5: Quench and Workup

  • Once complete, quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate (NaHCO3). Causality: This neutralizes any residual acid and hydrolyzes any unreacted acid chloride into the water-soluble carboxylate salt, allowing for easy separation.

  • Transfer to a separatory funnel, extract the aqueous layer twice with DCM, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude amide.

References

  • Royal Society of Chemistry (RSC). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at:[Link]

  • American Chemical Society (ACS). Copper(I) Chloride Mediated Amination of Halobenzenes via Azides: Scope, Mechanistic Aspects, and C–C Cleavage Reactions. The Journal of Organic Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Chloro-5-(t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride. The focus of this guide is the critical parameter of reaction temperature and its impact on yield, purity, and overall success of the reaction.

Introduction

The conversion of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid to its corresponding acyl chloride is a crucial step in the synthesis of many pharmaceutical and agrochemical compounds. The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). While seemingly straightforward, the success of this reaction is highly dependent on precise temperature control. This guide will provide a comprehensive overview of how to optimize the reaction temperature and troubleshoot common issues.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride, with a focus on temperature-related problems.

Q1: My reaction is sluggish and not going to completion, even after several hours. What should I do?

A1: A slow or incomplete reaction is a common issue when the reaction temperature is too low. The activation energy for the formation of the acyl chloride is not being sufficiently overcome.

  • Initial Action: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by a suitable analytical method, such as TLC or in-situ IR, after each temperature increase.

  • Thionyl Chloride (SOCl₂): If you are running the reaction at room temperature, slowly heat the mixture to a gentle reflux, typically in the range of 60-80°C, depending on the solvent.[1]

  • Oxalyl Chloride ((COCl)₂): While often effective at room temperature, some less reactive substrates may require gentle heating to 40-60°C.[2]

  • Catalytic DMF: If not already in use, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction, even at lower temperatures.[1] DMF reacts with the chlorinating agent to form a Vilsmeier-Haack type reagent, which is a more potent acylating agent.[3][4][5]

Q2: I am observing the formation of a significant amount of dark-colored impurities in my reaction mixture. What is the likely cause and how can I prevent it?

A2: The formation of dark-colored impurities, often polymeric in nature, is a strong indication that the reaction temperature is too high, leading to decomposition of the starting material, product, or intermediate species.

  • Immediate Action: Reduce the reaction temperature immediately. If refluxing, lower the heat to maintain a sub-reflux temperature.

  • Thermal Stability: Pyridine derivatives, especially those with electron-withdrawing groups, can be susceptible to thermal decomposition.[6] The target molecule, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride, and its carboxylic acid precursor may decompose at elevated temperatures.

  • Vilsmeier Reagent Decomposition: If using catalytic DMF, be aware that the Vilsmeier reagent is thermally unstable and can decompose at higher temperatures, leading to side reactions and byproducts.[3]

  • Preventative Measures:

    • Start the reaction at a lower temperature (e.g., 0°C or room temperature) and gradually increase it only if the reaction is not proceeding.

    • If using thionyl chloride, consider switching to oxalyl chloride, which is generally used under milder conditions and can reduce the formation of byproducts.[7]

    • Ensure efficient stirring to prevent localized overheating.

Q3: My final product has a low yield and is difficult to purify. Could the reaction temperature be the culprit?

A3: Yes, an improper reaction temperature is a primary cause of low yield and purity.

  • Temperature Too Low: As discussed in Q1, a low temperature will result in an incomplete reaction, leading to a mixture of starting material and product, which can be challenging to separate.

  • Temperature Too High: As discussed in Q2, high temperatures can lead to the formation of multiple byproducts, which will lower the yield of the desired product and complicate purification.

  • Side Reactions with Thionyl Chloride: At higher temperatures, thionyl chloride can potentially lead to other side reactions, such as dehydration or rearrangement, depending on the substrate.[8]

  • Optimization Strategy:

    • Begin with a small-scale trial reaction at a moderate temperature (e.g., 40°C).

    • Run parallel small-scale reactions at slightly lower (e.g., 30°C) and higher (e.g., 50°C) temperatures.

    • Analyze the crude reaction mixtures by a quantitative method (e.g., NMR with an internal standard or HPLC) to determine the optimal temperature for both conversion and purity.

Q4: I am using catalytic DMF with thionyl chloride, and the reaction is very exothermic. How should I manage the temperature?

A4: The reaction of thionyl chloride with DMF to form the Vilsmeier reagent is exothermic.[9] This initial exotherm must be carefully controlled to prevent a runaway reaction and decomposition.

  • Controlled Addition: Add the thionyl chloride dropwise to the mixture of the carboxylic acid and DMF in the solvent at a low temperature, typically 0°C, using an ice bath.

  • Monitor Internal Temperature: Use a thermometer to monitor the internal temperature of the reaction and ensure it does not rise significantly during the addition.

  • Post-Addition Stirring: After the addition is complete, allow the reaction to stir at the low temperature for a period (e.g., 30 minutes) before slowly allowing it to warm to the desired reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride?

A1: The optimal temperature range depends on the chlorinating agent and the use of a catalyst.

  • With Thionyl Chloride (SOCl₂): A common temperature range is 60-80°C, often at the reflux temperature of the solvent (e.g., toluene or dichloromethane).[1]

  • With Oxalyl Chloride ((COCl)₂): This reaction is often carried out at room temperature (20-25°C). However, gentle heating to 40-60°C may be necessary for complete conversion.[2]

  • With Catalytic DMF: The use of catalytic DMF can often allow for lower reaction temperatures with both thionyl chloride and oxalyl chloride.

Q2: How does the choice of solvent affect the optimal reaction temperature?

A2: The solvent plays a crucial role in determining the reaction temperature.

  • Boiling Point: If running the reaction at reflux, the boiling point of the solvent will dictate the maximum temperature of the reaction. Common solvents include dichloromethane (DCM, bp: ~40°C) and toluene (bp: ~111°C).

  • Solubility: The starting carboxylic acid should be reasonably soluble in the chosen solvent at the reaction temperature to ensure a homogeneous reaction.

  • Neat Conditions: The reaction can sometimes be run neat (without solvent) using an excess of thionyl chloride. In this case, the reaction is typically heated to reflux (~76°C for SOCl₂).[10]

Q3: Can I use pyridine as a catalyst or base in this reaction?

A3: Yes, pyridine can be used in reactions with thionyl chloride. It acts as a catalyst and also as a base to neutralize the HCl gas that is evolved.[11][12] The use of pyridine can sometimes allow for lower reaction temperatures.[11] However, for this specific substrate, the use of catalytic DMF is more commonly reported.

Q4: What are the safety considerations related to reaction temperature?

A4: Both thionyl chloride and oxalyl chloride are corrosive and react violently with water. The reactions to form acyl chlorides are often exothermic and produce corrosive HCl gas.

  • Runaway Reactions: Uncontrolled heating or a rapid, uncontrolled exotherm can lead to a dangerous increase in pressure within the reaction vessel. Always conduct the reaction in a well-ventilated fume hood and have appropriate cooling baths on hand.

  • Thermal Decomposition: As mentioned previously, excessive temperatures can cause decomposition, which may release toxic or flammable gases.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

Data Summary

The following table provides a general overview of the impact of temperature on the synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride.

TemperatureReagentCatalystExpected OutcomeTroubleshooting
Too Low (e.g., < 20°C) SOCl₂ or (COCl)₂w/ or w/o DMFIncomplete reaction, low yield.Gradually increase temperature, add catalytic DMF.
Optimal (RT to 60°C) (COCl)₂w/ or w/o DMFGood yield and purity.Monitor for completion.
Optimal (60-80°C) SOCl₂w/ or w/o DMFGood yield and purity.Ensure efficient reflux and stirring.
Too High (e.g., > 90°C) SOCl₂ or (COCl)₂w/ or w/o DMFDecomposition, formation of colored impurities, low yield.Immediately reduce temperature, consider a milder chlorinating agent.

Experimental Protocol: General Procedure for the Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

1. Reagents and Setup:

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Catalytic N,N-dimethylformamide (DMF) (1-2 drops)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube or nitrogen inlet.

2. Procedure:

  • To a solution of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in the anhydrous solvent, add a catalytic amount of DMF.

  • Slowly add the chlorinating agent (thionyl chloride or oxalyl chloride) to the stirred solution. If a significant exotherm is observed, cool the flask in an ice bath during the addition.

  • After the addition is complete, heat the reaction mixture to the desired temperature (e.g., reflux for thionyl chloride, or room temperature to 50°C for oxalyl chloride).

  • Monitor the reaction progress by TLC or other suitable methods until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess solvent and chlorinating agent under reduced pressure.

  • The crude 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride can be used directly in the next step or purified by vacuum distillation.

Diagrams

Decision-Making Workflow for Temperature Optimization

Temperature Optimization Workflow Workflow for Optimizing Reaction Temperature start Start: Reaction Setup reagent Choose Chlorinating Agent start->reagent synthesis Perform Reaction reagent->synthesis SOCl₂ (60-80°C) or (COCl)₂ (RT-60°C) monitor Monitor Progress (TLC, IR, etc.) synthesis->monitor complete Reaction Complete? monitor->complete workup Work-up and Isolation complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No temp_low Issue: Incomplete Reaction Action: Increase Temperature troubleshoot->temp_low Sluggish temp_high Issue: Impurity Formation Action: Decrease Temperature troubleshoot->temp_high Impurities temp_low->synthesis temp_high->synthesis

Caption: A decision-making workflow for optimizing the reaction temperature.

Mechanism of Acyl Chloride Formation with Catalytic DMF

Vilsmeier Mechanism Catalytic Cycle with DMF DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier + SOCl₂ SOCl2 SOCl₂ SOCl2->Vilsmeier Intermediate Reactive Intermediate Vilsmeier->Intermediate + R-COOH RCOOH R-COOH (Carboxylic Acid) RCOOH->Intermediate Intermediate->DMF Regenerated RCOCl R-COCl (Acyl Chloride) Intermediate->RCOCl SO2_HCl SO₂ + HCl Intermediate->SO2_HCl

Caption: The catalytic role of DMF in the formation of the acyl chloride.

References

  • BenchChem. (n.d.). Effect of temperature on Vilsmeier-Haack reaction outcome.
  • Kar, G. K. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?
  • Google Patents. (2009). Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride. (CN101395167A).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Vilsmeier-Haack Reaction. TCI Chemicals.
  • Zhang, Y. (2020, February 24). Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)?
  • Wikipedia. (2023, October 29). Vilsmeier reagent.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Vilsmeier-Haack Reaction. TCI Chemicals (APAC).
  • Atkinson, N. (1946). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine.
  • Apollo Scientific. (2023, March 12).
  • BenchChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride.
  • ACS Omega. (2022, September 12). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride.
  • ResearchGate. (n.d.).
  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
  • Organic Chemistry Portal. (2017). Synthesis of acyl chlorides.
  • Journal of Physical and Chemical Reference Data. (2009). High Temperature Properties and Decomposition of Inorganic Salts, Part 4. Oxy.
  • Synquest Labs. (n.d.). 3-Chloro-5-(trifluoromethyl)
  • Cade, J. A., & Gerrard, W. G. (1953). Action of thionyl chloride on carboxylic acids in presence of pyridine.
  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids.
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 22.4: Acid Halide Chemistry.
  • MDPI. (2010, May 25).
  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II.
  • Save My Exams. (2025, June 23). Acyl Chlorides - A Level Chemistry Revision Notes.
  • ChemicalBook. (2024, April 19).
  • Sigma-Aldrich. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine 97 85148-26-1.
  • Apollo Scientific. (n.d.). 3-Chloro-5-(trifluoromethyl)
  • K.T.H.M. College. (2020, April 5).
  • Organic Chemistry Portal. (2009). Oxalyl chloride.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Google Patents. (1957). Process for the production of oxalyl chloride. (US2816140A).
  • ResearchGate. (n.d.). Theoretical study on the thermal decomposition of pyridine.
  • ResearchGate. (2006, August 21). Thionyl Chloride-pyridine Mediated Rearrangement.
  • ScholarWorks. (n.d.). Kinetics of the Thermal Decomposition of Pyridine.
  • Echemi. (n.d.). MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile.
  • Leonard, M. S. (2013, December 9). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube.
  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride vs. Its Carboxylic Acid Precursor

As the demand for fluorinated heterocycles in drug discovery and agrochemical development accelerates, the 3-chloro-5-(trifluoromethyl)pyridine scaffold has emerged as a highly privileged motif. This core is most notably...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for fluorinated heterocycles in drug discovery and agrochemical development accelerates, the 3-chloro-5-(trifluoromethyl)pyridine scaffold has emerged as a highly privileged motif. This core is most notably recognized in the synthesis of modern oomycete-targeted fungicides, such as fluopicolide .

For synthetic chemists, introducing this motif via amidation or esterification requires choosing between two fundamental building blocks: the bench-stable 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid and its highly reactive derivative, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride . This guide objectively compares their physicochemical profiles, mechanistic behaviors, and practical laboratory applications to help you optimize your synthetic workflows.

Physicochemical & Structural Comparison

The fundamental difference between these two reagents lies in the leaving group attached to the carbonyl carbon (-OH vs. -Cl), which drastically alters their stability and handling requirements.

PropertyCarboxylic Acid PrecursorAcid Chloride Derivative
CAS Number 80194-68-980194-72-5
Molecular Weight 225.55 g/mol 243.99 g/mol
Physical State White to off-white solidLiquid / Low-melting solid
Electrophilicity Low (Requires activation)Extremely High (Spontaneous reaction)
Storage Stability Bench-stable, indefinite shelf lifeMoisture-sensitive, requires inert gas (Ar/N₂)
Primary Use Case Discovery chemistry (mg to gram scale)Industrial scale-up (kg to metric ton scale)

Mechanistic Causality & Reactivity Profile

To understand the performance of these reagents, we must analyze the electronic environment of the pyridine ring . The pyridine nitrogen is inherently electron-withdrawing. When coupled with a chlorine atom at the 3-position (-I effect) and a trifluoromethyl group at the 5-position (-I and -M effects), the entire ring becomes severely electron-deficient.

  • The Carboxylic Acid: The electron-withdrawing nature of the ring increases the acidity of the carboxyl group (lowering its pKa) but renders the carbonyl carbon a poor electrophile. Direct reaction with amines is impossible without stoichiometric coupling reagents (e.g., HATU, EDC) to create a highly reactive active ester intermediate.

  • The Acid Chloride: Replacing the hydroxyl group with a chloride ion creates a highly polarized C-Cl bond. The extreme electron deficiency of the pyridine ring synergizes with the chloride leaving group, making the carbonyl carbon exceptionally electrophilic. While this allows for instantaneous, reagent-free amidation, it also makes the molecule highly susceptible to atmospheric moisture. Water will rapidly attack the carbonyl, reverting the compound to the carboxylic acid and liberating corrosive HCl gas.

Synthetic Workflow & Logical Relationship

The decision to use the acid or the acid chloride dictates the entire synthetic route, impacting atom economy, byproduct generation, and cost.

SyntheticWorkflow Acid 3-Chloro-5-(CF3) Picolinic Acid (Stable) Coupling Coupling Reagents (HATU / EDC) + Base Acid->Coupling Direct Activation Activation Oxalyl Chloride + cat. DMF Acid->Activation Chlorination (Gas Evolution) AcidChloride 3-Chloro-5-(CF3) Picolinoyl Chloride (Moisture Sensitive) Amide1 Target Amide (Industrial Scale) AcidChloride->Amide1 + Amine / Base (Rapid, Exothermic) Amide2 Target Amide (Discovery Scale) Coupling->Amide2 + Amine / Base (High Cost, Mild) Activation->AcidChloride

Workflow comparing direct coupling vs. acid chloride activation pathways.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the chemist can visually and chemically verify the success of each step.

Protocol A: In Situ Generation of the Acid Chloride

Causality: Oxalyl chloride alone is slow to react. Adding catalytic N,N-Dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack intermediate, which rapidly converts the carboxylic acid to the acid chloride while regenerating DMF.

  • Setup: Charge an oven-dried, argon-purged round-bottom flask with 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM) (0.2 M).

  • Catalysis: Add 2-3 drops of anhydrous DMF (approx. 0.05 eq).

  • Activation: Cool the mixture to 0 °C. Dropwise add oxalyl chloride (1.2 eq).

  • Self-Validating Cue: Immediate effervescence will occur. The reaction progress is visually tracked by the evolution of CO and CO₂ gases. Stir at room temperature for 2 hours. The complete cessation of bubbling indicates the full consumption of the carboxylic acid.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride, yielding the crude acid chloride as a low-melting solid/oil.

Protocol B: Direct Amidation using the Acid Chloride

Causality: The reaction generates stoichiometric HCl. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl, preventing the target amine from becoming protonated and unreactive.

  • Preparation: Dissolve the crude acid chloride from Protocol A in anhydrous THF (0.2 M).

  • Amine Solution: In a separate flask, dissolve the target amine (1.0 eq) and DIPEA (2.5 eq) in THF. Cool to 0 °C.

  • Coupling: Add the acid chloride solution dropwise to the amine solution.

  • Self-Validating Cue: The reaction is highly exothermic. A sudden spike in temperature upon addition confirms the activation of the acyl species.

  • Quenching & Validation: Stir for 1 hour. Quench with saturated aqueous NaHCO₃. Effervescence during the quench confirms the neutralization of residual acid. Extract with EtOAc; the disappearance of the amine spot on TLC confirms completion.

Protocol C: Direct Amidation from the Carboxylic Acid (Discovery Scale)

Causality: HATU generates an active HOAt ester, which is highly reactive toward amines but stable enough to prevent unwanted side reactions in small-scale discovery chemistry.

  • Setup: Dissolve the carboxylic acid (1.0 eq), target amine (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF (0.1 M).

  • Coupling: Add HATU (1.2 eq) in one portion at room temperature.

  • Self-Validating Cue: A distinct color change (often turning pale yellow/orange) indicates the formation of the active uronium species. Complete consumption of the acid within 2-4 hours (monitored via LC-MS) validates the coupling.

Performance & Economic Comparison

When deciding which reagent to procure or synthesize, consider the scale of your project. The table below summarizes the performance metrics of using the Acid Chloride method (Protocols A+B) versus the Direct Coupling method (Protocol C).

MetricAcid Chloride MethodDirect Coupling (HATU) Method
Scalability Excellent (Kilogram to Ton scale)Poor (Limited to Gram scale)
Atom Economy High (Byproducts: CO, CO₂, HCl)Low (Generates heavy urea byproducts)
Reagent Cost Very Low (Oxalyl chloride is cheap)Very High (HATU is expensive)
Reaction Speed Instantaneous (< 10 minutes)Moderate (2 to 12 hours)
Purification Simple (Aqueous wash removes salts)Complex (Requires column chromatography)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11159021, Fluopicolide." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2821908, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid." PubChem, [Link].

Comparative

Comparative Guide: 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride vs. Alternative Trifluoromethylated Pyridines in Drug Discovery

Introduction to Trifluoromethylated Pyridines The incorporation of the trifluoromethyl (-CF₃) group into pyridine scaffolds is a foundational strategy in modern medicinal chemistry and agrochemical development[1]. The -C...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Trifluoromethylated Pyridines

The incorporation of the trifluoromethyl (-CF₃) group into pyridine scaffolds is a foundational strategy in modern medicinal chemistry and agrochemical development[1]. The -CF₃ moiety significantly modulates physicochemical properties by enhancing lipophilicity, improving cellular membrane permeability, and increasing robustness against oxidative metabolism[1]. Concurrently, the pyridine ring offers versatile coordination properties and metabolic stability, making it one of the most prevalent heterocycles in FDA-approved pharmaceuticals[2].

Among the diverse array of fluorinated building blocks, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride (CTPC) has emerged as a highly reactive and uniquely valuable intermediate. This guide objectively compares the reactivity, synthetic utility, and performance of CTPC against other common alternatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF)[3] and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

Structural and Reactivity Comparison

The selection of a trifluoromethylated pyridine building block dictates the synthetic route, the required reagents, and the overall yield of the final active pharmaceutical ingredient (API).

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride (CTPC)

CTPC is characterized by its highly electrophilic C2-acyl chloride group. This structural feature primes the molecule for rapid nucleophilic acyl substitution. Unlike carboxylic acids, CTPC does not require expensive or atom-inefficient coupling reagents (e.g., HATU, EDC, or DCC) to form stable amide bonds. It reacts spontaneously with primary and secondary amines under mild basic conditions, making it the premier choice for synthesizing complex amide libraries.

2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)

DCTF is one of the most heavily demanded chemical intermediates for crop-protection products[3]. However, its reactivity relies on Nucleophilic Aromatic Substitution (S_NAr) or transition-metal-catalyzed cross-coupling at the C2 position. Because the aromatic ring must be activated, these reactions typically require elevated temperatures (80–120 °C), strong bases, or expensive palladium/copper catalysts, which can limit functional group tolerance in late-stage functionalization[1].

Quantitative Reactivity Profile

The following table summarizes the quantitative performance metrics of CTPC compared to its primary alternatives in standard functionalization workflows:

CompoundPrimary Reactive SiteTypical ReactionCatalyst / Reagent RequiredTypical YieldReaction Temp
CTPC Acyl chloride (C2)Nucleophilic Acyl SubstitutionMild Base (DIPEA / Et₃N)85–98% 0 °C to RT
DCTF Aryl chloride (C2)S_NAr / Cross-CouplingPd/Cu Catalysts, Strong Base60–85%80–120 °C
3-Chloro-5-(CF₃)pyridine-2-carboxylic acid Carboxylic acid (C2)Amidation / EsterificationCoupling Agents (HATU, EDC)70–90%RT
2-Amino-3-chloro-5-(CF₃)pyridine Amine (C2)Electrophilic AcylationStrong Base (NaH)50–75%0 °C to 60 °C

Synthetic Workflow & Reactivity Pathways

The diagram below maps the divergent synthetic pathways and reaction conditions required when utilizing CTPC versus DCTF.

Reactivity A 3-Chloro-5-(CF3)pyridine- 2-carbonyl chloride C Nucleophilic Acyl Substitution (Mild Base, No Catalyst) A->C High Electrophilicity B 2,3-Dichloro-5-(CF3) pyridine (DCTF) D SNAr / Cross-Coupling (High Temp, Metal Catalyst) B->D Moderate Electrophilicity E Bioactive Amides (Yield: 85-98%) C->E Rapid (< 2h) F C2-Substituted Pyridines (Yield: 60-85%) D->F Slow (12-24h)

Reactivity comparison: Acyl substitution of CTPC vs. SNAr of DCTF.

Experimental Methodology: Self-Validating Amidation Protocol

To leverage the high reactivity of CTPC, researchers must employ strict anhydrous techniques. The following protocol details the synthesis of a bioactive N-substituted 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide, emphasizing the causality behind each experimental choice.

Step 1: Preparation of the Reaction Mixture
  • Action: Dissolve 1.0 equivalent of the target primary or secondary amine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Causality: Anhydrous DCM prevents the competitive hydrolysis of the moisture-sensitive CTPC into the less reactive 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid[3]. The argon atmosphere ensures atmospheric moisture does not degrade the electrophile.

Step 2: Base Addition
  • Action: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amine solution.

  • Causality: DIPEA acts as a non-nucleophilic acid scavenger. Its steric bulk prevents it from reacting directly with the acyl chloride, while it efficiently neutralizes the HCl byproduct generated during amidation. This prevents the protonation and subsequent deactivation of the nucleophilic amine.

Step 3: Controlled Acylation
  • Action: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.1 equivalents of CTPC dropwise.

  • Causality: The reaction between the acyl chloride and the amine is highly exothermic. Cooling to 0 °C controls the reaction kinetics, suppressing the formation of unwanted side products (such as ketenes or dimers) and preventing solvent boil-off.

Step 4: Self-Validation & Reaction Monitoring
  • Action: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC).

  • Validation System: The complete disappearance of the amine spot and the appearance of a less polar amide spot confirm reaction completion. If unreacted amine remains, it indicates that either the basicity was insufficient or moisture compromised the CTPC reagent.

Step 5: Workup and Purification
  • Action: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, wash the organic layer with 1M HCl, and dry over anhydrous Na₂SO₄.

  • Causality: NaHCO₃ neutralizes residual acid. The 1M HCl wash is critical as it selectively protonates and removes any unreacted amine and DIPEA salts into the aqueous layer, leaving the highly pure, neutral trifluoromethylated amide in the organic phase.

Biological Applications: Target Pathway Integration

Amides derived from CTPC are structurally privileged motifs in the design of Succinate Dehydrogenase Inhibitors (SDHIs), such as fluopyram analogs[3], and various bacterial transferase inhibitors[4]. In these biological systems, the -CF₃ group projects into hydrophobic binding pockets to enhance target affinity, while the amide carbonyl provides critical hydrogen bonding.

BiologicalPathway S Succinate SDH Succinate Dehydrogenase (Complex II) S->SDH Oxidation F Fumarate SDH->F UQ Ubiquinone SDH->UQ Electron Transfer UQH2 Ubiquinol UQ->UQH2 INH CTPC-Derived Amide (e.g., Fluopyram analog) INH->SDH Competitive Inhibition at Ubiquinone Site

Mechanism of action for CTPC-derived Succinate Dehydrogenase Inhibitors (SDHIs).

References

  • Title: Regioselective Synthesis of 2,4-Diaryl-6-trifluoromethylated Pyridines through Copper-Catalyzed Cyclization of CF3-Ynones and Vinyl Azides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PMC - NIH URL: [Link]

  • Title: Visible Light-Mediated Syntheses of γ-CF3 Pyridines via 1,2-Radical Migration Source: ACS Publications URL: [Link]

  • Title: 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Validation

Cost-Benefit Analysis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride in Industrial Synthesis

Executive Introduction: The Scale-Up Dilemma As process chemists transition from discovery to pilot-scale manufacturing, the choice of amide bond formation strategy dictates the economic viability and safety of the entir...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Introduction: The Scale-Up Dilemma

As process chemists transition from discovery to pilot-scale manufacturing, the choice of amide bond formation strategy dictates the economic viability and safety of the entire synthetic route [1]. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a highly sought-after electrophile for synthesizing complex active pharmaceutical ingredients (APIs), notably in the development of BACE1 inhibitors like Umibecestat (CNP520) [2], as well as numerous agrochemical candidates.

While discovery labs predominantly utilize the free acid precursor—3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid [3]—with uronium-based coupling agents (e.g., HATU), this approach is fundamentally unsuited for kilogram-scale production due to prohibitive costs, poor atom economy, and severe safety hazards [4]. This guide provides a rigorous cost-benefit analysis comparing the pre-formed acid chloride against in-situ coupling alternatives.

Mechanistic Causality: Why the Acid Chloride Excels

The picolinic acid core is heavily deactivated by the strongly electron-withdrawing 3-chloro and 5-trifluoromethyl substituents. This electron deficiency significantly reduces the nucleophilicity of the carboxylate oxygen, making the initial attack on coupling agents (like EDC or HATU) the rate-limiting step [4]. Consequently, in-situ activation is often sluggish, requiring excess reagents and prolonged reaction times that can lead to product degradation.

By converting the acid to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride (typically via SOCl₂ or oxalyl chloride), we bypass this thermodynamic bottleneck. The acid chloride presents an intensely electrophilic carbonyl carbon, ensuring rapid and quantitative amidation even with sterically hindered or weakly nucleophilic amines [1].

Quantitative Performance Comparison

The following table summarizes the process metrics for synthesizing a standard API intermediate using different activation strategies for the 3-chloro-5-(trifluoromethyl)picolinic acid core.

Process MetricAcid Chloride (Direct)Free Acid + T3PFree Acid + EDC/HOBtFree Acid + HATU
Activation Reagent Cost < $5 / kg (SOCl₂)~$60 / kg~$100 / kg> $1,000 / kg
Atom Economy High (HCl byproduct)ModerateLowVery Low
E-Factor (Waste/kg API) < 5~ 15~ 25> 30
Typical Yield 92 - 96%85 - 90%75 - 82%94 - 98%
Scalability & Safety Excellent (Metric Tons)Good (Pilot Scale)Poor (Sensitizer risk)Unsafe (Explosive risk)
Workflow Visualization

The parallel pathways of industrial acid chloride amidation versus lab-scale coupling agent activation are mapped below.

AmideSynthesis A 3-Chloro-5-(CF3) Pyridine-2-Carboxylic Acid B 3-Chloro-5-(CF3) Pyridine-2-Carbonyl Chloride A->B SOCl2 (Industrial) C Activated Ester (via EDC/HATU/T3P) A->C Coupling Agents (Lab) E Amide Product (Target API) B->E Biphasic Amidation G Aqueous Waste (NaCl / Salts) B->G Aqueous Wash C->E Homogeneous Amidation F Organic Waste (Ureas, Phosphates) C->F Chromatography/Wash D Amine Nucleophile D->B D->C

Comparative workflows for amide synthesis: Pre-activated acid chloride vs. in-situ coupling agents.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Industrial Amidation via Acid Chloride (Schotten-Baumann Conditions)

Causality: Biphasic conditions segregate the water-sensitive acid chloride in the organic phase, while the aqueous phase acts as an infinite sink for the generated HCl. This prevents the amine from protonating, maintaining its nucleophilicity [1].

  • Preparation: Dissolve the amine nucleophile (1.0 eq) in dichloromethane (DCM) (10 volumes). Add an equal volume of 10% w/w aqueous Na₂CO₃.

  • Addition: Cool the biphasic mixture to 0–5 °C. Dissolve 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride (1.05 eq) in DCM (2 volumes) and add dropwise over 1 hour, maintaining vigorous stirring (>400 rpm). Self-Validating Step: Vigorous stirring is critical to maximize interfacial surface area. If stirring is insufficient, the reaction will stall, visually indicated by a lack of heat evolution and persistent unreacted amine in HPLC checks.

  • Workup: Monitor by HPLC. Upon completion (< 30 mins post-addition), separate the phases. Wash the organic layer with 1N HCl, then brine. Self-Validating Step: The acidic wash removes any trace unreacted amine. If the organic layer yields a highly pure product (>98% AUC) upon solvent evaporation without chromatography, the biphasic HCl-scavenging mechanism functioned correctly.

Protocol B: Pilot-Scale Amidation via Free Acid and T3P

Causality: T3P (Propylphosphonic anhydride) is chosen over HATU for pilot-scale due to its lower toxicity and water-soluble byproducts, avoiding the explosive risks of uronium salts [4].

  • Preparation: Suspend 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) and the amine (1.05 eq) in ethyl acetate (10 volumes).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by the dropwise addition of T3P (50% solution in EtOAc, 1.5 eq) at 20 °C. Causality: DIPEA deprotonates the highly deactivated carboxylic acid, facilitating its attack on the T3P phosphorus center.

  • Workup: After 4-6 hours, quench with water. Wash with saturated NaHCO₃ and water. Self-Validating Step: The significantly longer reaction time (4-6 hours vs. <30 mins for the acid chloride) directly reflects the thermodynamic penalty of activating the electron-deficient picolinic acid. Complete dissolution of the initial suspension indicates successful activation and coupling.

Cost-Benefit Conclusion

The transition from HATU/EDC to the pre-formed 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride represents a paradigm shift in process economics. While the acid chloride requires specialized handling due to its moisture sensitivity, the benefits are undeniable. By utilizing the acid chloride, process chemists achieve a >90% reduction in activation reagent costs, eliminate sensitizing byproducts (like HOBt), and secure near-quantitative yields [1]. For the industrial synthesis of trifluoromethylated pyridine APIs, the acid chloride route is the definitive, authoritative standard.

References
  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (Royal Society of Chemistry) URL: [Link]

Sources

Comparative

A Comparative Guide to GC-MS Profiling of Impurities in 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

Introduction: The Critical Role of Impurity Profiling 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a highly reactive and versatile building block in the synthesis of modern pharmaceuticals and agrochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Profiling

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a highly reactive and versatile building block in the synthesis of modern pharmaceuticals and agrochemicals.[1] Its trifluoromethyl and chloro-substituted pyridine core is integral to the efficacy of numerous active ingredients, contributing to enhanced metabolic stability and target binding affinity.[1] However, the very reactivity that makes this intermediate valuable also presents a significant analytical challenge: the potential for the formation of structurally similar impurities during synthesis and storage.

The presence of unwanted chemicals, even in trace amounts, can impact the safety and efficacy of the final pharmaceutical product.[2][3] Therefore, regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling.[4][5] This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities in 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and compare the performance of GC-MS against alternative techniques, supported by experimental data.

The Analytical Challenge: Understanding Potential Impurities

Effective impurity profiling begins with understanding the synthetic route. A common method for producing the title compound is the chlorination of its corresponding carboxylic acid precursor, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, often using reagents like thionyl chloride or oxalyl chloride.[1]

From this, we can anticipate several classes of impurities:

  • Starting Materials: Unreacted 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

  • Reaction By-products: Isomers or compounds from side-reactions, such as those arising from incomplete chlorination or trifluoromethylation in earlier synthetic steps.

  • Degradation Products: The carbonyl chloride group is susceptible to hydrolysis, which can revert the compound back to its carboxylic acid precursor upon exposure to moisture.

Given the volatility of the parent compound and many of its likely halogenated precursors, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally well-suited analytical technique for their separation and identification.[5][6]

Primary Analytical Strategy: A Validated GC-MS Method

GC-MS combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[6] This combination is ideal for separating thermally stable, volatile impurities from the main compound and providing structural information for identification.[7]

Experimental Workflow: From Sample to Result

The following diagram outlines the comprehensive workflow for GC-MS impurity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A 1. Weigh Sample (~25 mg) B 2. Dissolve in Anhydrous Dichloromethane (25 mL) A->B C 3. Vortex & Sonicate to Ensure Dissolution B->C D 4. Filter (0.22 µm PTFE) into GC Vial C->D E 5. Inject 1 µL into GC D->E F 6. Chromatographic Separation E->F G 7. Eluent Ionization (EI) F->G H 8. Mass Analysis (Quadrupole) G->H I 9. Peak Integration & Spectral Deconvolution H->I J 10. Library Search & Impurity Identification I->J K 11. Quantification vs. Standard J->K L 12. Generate Report K->L

Caption: GC-MS impurity profiling workflow from sample preparation to final report.

Detailed GC-MS Protocol

This protocol is designed to be a self-validating system by incorporating system suitability checks and adhering to principles outlined in ICH guidelines.[8]

1. Sample Preparation:

  • Accurately weigh approximately 25.0 mg of the 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride sample.

  • Dissolve in a suitable volatile and anhydrous solvent (e.g., 25.0 mL of dichloromethane) to a final concentration of 1 mg/mL. Causality: Dichloromethane is an excellent solvent for this class of compounds and is highly volatile, ensuring it does not interfere with later-eluting peaks. Anhydrous conditions are critical to prevent hydrolysis of the analyte.

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into a GC autosampler vial. Causality: Filtering removes any particulate matter that could block the injector or column, ensuring system robustness.

2. GC-MS Instrumentation & Conditions:

ParameterSettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatographic performance.
MS Detector Agilent 5977 MSD or equivalentOffers excellent sensitivity and spectral library matching capabilities.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds based primarily on boiling point differences.[9]
Carrier Gas Helium at a constant flow of 1.2 mL/min.Inert and provides good chromatographic efficiency. Constant flow mode ensures stable retention times.
Oven Program 60°C (hold 2 min), ramp 15°C/min to 300°C, hold 5 min.The initial hold allows for solvent focusing. The ramp rate is optimized to resolve early-eluting impurities while keeping the total run time efficient.
Injector Temp 280°CEnsures rapid and complete volatilization of the sample without thermal degradation.
Injection Mode Split (100:1)A high split ratio is essential to avoid overloading the column with the main analyte peak, which allows for better detection and integration of trace-level impurities.
Injection Vol. 1 µLStandard volume for reproducible injections.
MS Source Temp 230°CStandard temperature for robust electron ionization (EI).
MS Quad Temp 150°CEnsures consistent mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandardized energy level creates reproducible fragmentation patterns for library matching.
Scan Range 35 - 450 m/zCovers the molecular weight of the parent compound and a wide range of potential lower and higher molecular weight impurities.

3. Hypothetical Impurity Profile & Data

Based on the synthesis, a batch of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride might yield the following impurity profile.

IDCompound NamePotential SourceExpected RT (min)Key m/z Ions
Imp-AThionyl ChlorideReagent~3.5118, 83, 48
Imp-B2,3-Dichloro-5-(trifluoromethyl)pyridineBy-product~9.8215, 180, 153
API 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride Active ~11.2 243, 208, 181
Imp-C3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acidStarting Material / Degradant~12.5225, 208, 181

Method Validation: Ensuring Trustworthiness

To be suitable for its intended purpose, the analytical method must be validated according to ICH Q2(R2) guidelines.[4] This ensures the data is reliable, reproducible, and accurate.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Baseline resolution (Rs > 1.5) between all known impurities and the API.Achieved (Rs > 2.0 for all pairs).
LOD (Limit of Detection) Signal-to-Noise (S/N) ratio ≥ 30.001% (10 ppm)
LOQ (Limit of Quantitation) Signal-to-Noise (S/N) ratio ≥ 100.003% (30 ppm)
Linearity Correlation coefficient (r²) ≥ 0.999 for impurities over the range LOQ to 150% of specification limit.r² > 0.9995 for all impurities.
Accuracy (Recovery) 80.0% - 120.0% recovery for spiked impurities at three concentration levels.95.7% - 104.2%
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 15.0% at the quantitation limit.%RSD < 10.0%

Comparative Analysis: GC-MS vs. High-Performance Liquid Chromatography (HPLC)

While GC-MS is a powerful tool, it is not universally applicable. High-Performance Liquid Chromatography (HPLC) is a common alternative, particularly for non-volatile or thermally labile compounds.[5][10]

Method_Selection Start Start: Impurity Profiling Needed CheckVolatility Are potential impurities volatile & thermally stable? Start->CheckVolatility GCMS Primary Method: GC-MS CheckVolatility->GCMS  Yes HPLC Alternative Method: HPLC-UV/MS CheckVolatility->HPLC No / Unknown   GCMS_Adv High sensitivity Definitive ID via MS Excellent for isomers GCMS->GCMS_Adv HPLC_Adv Handles non-volatile impurities (e.g., salts, polymers) No thermal degradation risk HPLC->HPLC_Adv

Caption: Decision diagram for selecting between GC-MS and HPLC for impurity analysis.

Head-to-Head Comparison
FeatureGC-MSHPLC-UV/DAD
Principle Separation of volatile compounds in the gas phase.Separation of soluble compounds in the liquid phase.
Best For Volatile & semi-volatile, thermally stable impurities (e.g., residual solvents, by-products like Imp-B).Non-volatile or thermally labile impurities (e.g., salts, starting acid Imp-C, potential polymers).
Sensitivity Excellent, especially in SIM mode (sub-ppm levels).Very good, but generally less sensitive than targeted GC-MS.
Identification Definitive. Provides mass spectrum (a "molecular fingerprint") for structural elucidation and library matching.Tentative based on retention time and UV spectrum. Requires coupling to MS for definitive ID.
Sample Prep Simple dissolution in a volatile solvent. Derivatization may be needed for polar compounds.Requires dissolution in a mobile-phase compatible solvent. More complex buffer preparation.
Run Time Typically faster (15-30 minutes).Typically longer (20-60 minutes), especially with complex gradients.
Key Limitation Not suitable for non-volatile or thermally unstable compounds.Lower chromatographic resolution for some volatile isomers compared to capillary GC.

Conclusion and Recommendations

For the comprehensive profiling of volatile and semi-volatile impurities in 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride, GC-MS is the superior and recommended primary technique . Its high resolving power, excellent sensitivity, and the definitive structural information provided by mass spectrometry make it an indispensable tool for ensuring product quality and regulatory compliance.[6][7] The method detailed in this guide provides a robust, reliable, and validated approach to achieving this.

However, a complete impurity profile, especially during forced degradation studies or when investigating unknown peaks, may necessitate an orthogonal technique. HPLC serves as the ideal complementary method, capable of detecting non-volatile or thermally labile degradants that would be missed by GC-MS.[10] Ultimately, employing both GC-MS and HPLC provides the most comprehensive and trustworthy characterization of the impurity profile, ensuring the highest standards of safety and quality for the final pharmaceutical or agrochemical product.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • Benchchem. (n.d.). A Comparative Guide to ICH-Compliant Validation of Analytical Procedures for Impurities.
  • Benchchem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride | 80194-72-5.
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • Jadhav, S. B., et al. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies.
  • Chaughule, R. (n.d.). Advances in Impurity Profiling of Pharmaceutical Formulations. ResearchGate.
  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
  • Raja, K. D., et al. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Analysis for 3-Chloro-2-ethylpyridine Purity.

Sources

Validation

A Comparative Guide to Leaving Group Efficacy in 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Two Reactive Sites in a Privileged Scaffold 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a highly valuable intermediate in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Two Reactive Sites in a Privileged Scaffold

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a highly valuable intermediate in medicinal and agricultural chemistry.[1] Its utility stems from the presence of two distinct electrophilic centers, each bearing a chloride leaving group: the carbonyl carbon of the acyl chloride at the 2-position and the carbon atom of the pyridine ring at the 3-position. The strategic functionalization of this molecule hinges on the selective reaction at one of these sites. This guide will dissect the underlying chemical principles governing the leaving group efficacy of each chloride and provide experimental context for their comparative reactivity.

The Tale of Two Chlorides: A Mechanistic Perspective

The reactivity of the two chloride atoms is governed by different mechanistic pathways: nucleophilic acyl substitution for the chloride at the 2-position and nucleophilic aromatic substitution for the chloride at the 3-position.

The Acyl Chloride: A Highly Reactive Electrophile

The carbonyl chloride at the 2-position is an archetypal acyl chloride. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[2][3] This high reactivity is a consequence of several factors:

  • Inductive Effect: The electronegative oxygen and chlorine atoms attached to the carbonyl carbon create a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack.

  • Excellent Leaving Group: The chloride ion (Cl⁻) is a weak base and therefore an excellent leaving group, readily departing from the tetrahedral intermediate formed upon nucleophilic attack.[2]

  • Poor Resonance Stabilization: The resonance overlap between the chlorine lone pairs and the carbonyl π-system is weak, meaning the ground state is not significantly stabilized, which contributes to its high reactivity.[2]

The general mechanism for nucleophilic acyl substitution is a two-step addition-elimination process, as illustrated below.

Caption: Mechanism of Nucleophilic Acyl Substitution.

The Aryl Chloride: A Reluctant Leaving Group Activated by Electronics

In contrast to the acyl chloride, the chloride atom at the 3-position of the pyridine ring is an aryl chloride. Aryl chlorides are generally much less reactive towards nucleophilic substitution than acyl chlorides.[4][5][6] This is due to the C-Cl bond having partial double bond character from resonance with the aromatic ring, making it stronger and harder to break.

However, the pyridine ring in 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is not a typical aromatic ring. It is significantly electron-deficient due to two key features:

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the 2- and 4-positions.[7]

  • The Trifluoromethyl Group: The -CF₃ group is a potent electron-withdrawing group, further deactivating the ring and making it more susceptible to nucleophilic aromatic substitution.

Nucleophilic aromatic substitution on such an electron-poor ring proceeds via a Meisenheimer complex intermediate.

G cluster_1 Nucleophilic Aromatic Substitution Aryl-Cl Activated Aryl Chloride Meisenheimer_Complex Meisenheimer Complex Aryl-Cl->Meisenheimer_Complex + Nu⁻ Product Substituted Product Meisenheimer_Complex->Product - Cl⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Head-to-Head Comparison: Acyl Chloride vs. Aryl Chloride

The overwhelming body of evidence from fundamental organic chemistry principles indicates a significant difference in reactivity between the two chloride leaving groups.

FeatureAcyl Chloride (at C-2)Aryl Chloride (at C-3)
Reaction Type Nucleophilic Acyl SubstitutionNucleophilic Aromatic Substitution
Relative Reactivity Very HighLow (but activated)
Electrophilicity of Carbon High (due to adjacent O and Cl)Moderate (activated by -CF₃ and pyridine N)
C-Cl Bond Character Single bondPartial double bond character
Reaction Intermediate Tetrahedral IntermediateMeisenheimer Complex
Typical Reaction Conditions Mild (often room temperature or below)More forcing (elevated temperatures may be required)

Experimental Verification: A Competitive Amidation Protocol

To empirically validate the differential reactivity of the two chloride leaving groups, a competitive amidation reaction can be performed. This experiment will expose 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride to a nucleophile, and the product distribution will reveal the preferred site of reaction.

Objective

To demonstrate the selective reaction of an amine nucleophile with the acyl chloride at the 2-position over the aryl chloride at the 3-position in 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride.

Materials
  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

  • Benzylamine (or other primary amine)

  • Triethylamine (or other non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and chamber

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (1.1 eq) followed by the dropwise addition of a solution of benzylamine (1.0 eq) in anhydrous DCM.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress of the reaction by TLC. The reaction is expected to be rapid.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Product Analysis: Analyze the crude product by ¹H NMR, ¹⁹F NMR, and MS to determine the structure of the product. The expected major product is N-benzyl-3-chloro-5-(trifluoromethyl)picolinamide. The absence of products resulting from the displacement of the aryl chloride will confirm the selective reactivity of the acyl chloride.

G cluster_workflow Experimental Workflow A Dissolve Reactant in Anhydrous DCM B Cool to 0 °C A->B C Add Triethylamine and Benzylamine B->C D Monitor by TLC C->D E Aqueous Workup D->E F Product Isolation E->F G Spectroscopic Analysis (NMR, MS) F->G

Caption: Experimental workflow for competitive amidation.

Summary and Outlook

The analysis of the electronic and mechanistic factors governing the reactivity of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride unequivocally demonstrates that the acyl chloride at the 2-position is a significantly more effective leaving group than the aryl chloride at the 3-position. This differential reactivity allows for the selective functionalization of the acyl chloride group under mild conditions, preserving the aryl chloride for subsequent transformations under more forcing conditions if desired. This understanding is crucial for the efficient and predictable synthesis of complex molecules in drug discovery and agrochemical development.

References

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Sparkl. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level. [Link]

  • Chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

  • Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

  • Chemistry Stack Exchange. Comparing Rate of Hydrolysis of Acyl halides. [Link]

  • Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

Introduction: Understanding the Reagent 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a highly reactive acyl chloride, a functional group that renders it an invaluable building block in the synthesis of com...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Reagent

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a highly reactive acyl chloride, a functional group that renders it an invaluable building block in the synthesis of complex pharmaceutical and agrochemical compounds.[1] Its utility stems from the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. However, this same reactivity profile presents significant handling challenges. Acyl chlorides, as a class, are notoriously reactive towards water and other nucleophiles, including moisture in the air.[2][3] This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals to ensure safe and effective use of this reagent.

Part 1: The "Why" - A Causality-Driven Hazard Analysis

Effective personal protective equipment (PPE) selection is not a matter of following a checklist; it is a risk-mitigation strategy based on a thorough understanding of the chemical's specific hazards. The primary dangers associated with 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride are its corrosivity, its potent reactivity with water, and its potential for causing severe irritation.

Primary Hazard: Violent Reactivity with Water (Hydrolysis)

The most critical characteristic of an acyl chloride is its rapid and exothermic reaction with water.[4][5][6] Atmospheric moisture is sufficient to initiate hydrolysis, breaking down the compound into its corresponding carboxylic acid and, more dangerously, hydrogen chloride (HCl) gas.[5][7]

Reaction: R-COCl + H₂O → R-COOH + HCl (gas)

This reaction has two immediate safety implications:

  • Generation of Corrosive Gas: The HCl gas produced is highly corrosive and will cause severe irritation to the respiratory tract if inhaled.[7][8][9] This is the primary driver for requiring stringent engineering controls.

  • Pressure Build-up: If moisture enters a sealed container of the reagent, the generation of HCl gas can lead to a dangerous build-up of pressure, potentially causing the container to fail.

Inherent Hazards: Corrosivity and Irritation

Safety Data Sheets (SDS) for this compound and structurally similar molecules consistently highlight several key hazards:

  • Causes Serious Eye Damage: Direct contact can lead to severe and potentially permanent eye injury.[8][10][11]

  • Causes Skin Irritation/Burns: The compound is corrosive to skin, causing irritation and potential chemical burns upon contact.[8][10][11][12]

  • May Cause Respiratory Irritation: Inhalation of vapors or aerosols can irritate the respiratory system.[8][10][13][14]

Understanding these hazards logically dictates the necessary layers of protection. The strategy is to first prevent contact and inhalation through engineering controls and then to provide robust barrier protection for the operator.

Part 2: The "What" - Core PPE and Engineering Controls

A multi-layered approach is non-negotiable. It begins with engineering controls as the primary line of defense, supplemented by carefully selected PPE.

Primary Engineering Control: The Chemical Fume Hood

All handling of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride must be performed inside a properly functioning chemical fume hood.[8][15][16] This is the most critical safety device, as it contains vapors and the HCl gas by-product of accidental hydrolysis, pulling them away from the operator's breathing zone. The sash should be kept as low as possible during manipulations.[17]

Personal Protective Equipment (PPE) Summary
EquipmentLevel of ProtectionRationale & Causality
Eye/Face Protection Chemical splash goggles and a full-face shield.[7][18][19]Goggles provide a seal around the eyes to protect from splashes and vapors. The face shield is mandatory to protect the rest of the face from splashes of this highly corrosive material.
Skin/Body Protection Flame-resistant lab coat, fully buttoned, with long sleeves.[17][18]Provides a barrier against incidental splashes and contact. Must be kept clean and removed before leaving the laboratory to prevent cross-contamination.[20]
Hand Protection Double-gloving with chemically resistant gloves (e.g., Butyl rubber outer, nitrile inner).Acyl chlorides are aggressive. Check manufacturer's glove compatibility charts. Double-gloving provides added protection in case the outer glove is compromised. Nitrile alone offers minimal protection against some chlorinated compounds.[16][20][21]
Footwear Fully enclosed, chemically resistant shoes.Protects feet from spills. Open-toed shoes or porous materials are strictly forbidden.[17][18]
Respiratory Protection NIOSH-approved respirator with acid gas cartridges.Should be available for immediate use in case of a large spill or failure of the fume hood. Not for routine use, which relies on the fume hood.[7][18][21]

Part 3: The "How" - Operational and Disposal Plans

Safe Handling Workflow

The following workflow is designed to minimize risk at every stage of handling.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep1 Verify Fume Hood Functionality (Airflow) prep2 Don Full PPE (Goggles, Face Shield, Coat, Double Gloves) prep1->prep2 prep3 Assemble All Glassware & Reagents (Ensure glassware is oven-dried) prep2->prep3 prep4 Designate Waste Containers (Clearly Labeled, Compatible Material) prep3->prep4 handle1 Work with Sash at Lowest Feasible Position prep4->handle1 handle2 Inert Atmosphere (Nitrogen/Argon blanket recommended) handle1->handle2 handle3 Transfer Reagent Carefully (Avoid splashing, use compatible syringe/cannula) handle2->handle3 handle4 Keep Container Sealed When Not in Use handle3->handle4 emergency Emergency Response (Spill or Exposure) handle3->emergency If Incident Occurs clean1 Quench Residual Reagent & Clean Glassware (Slowly add to an appropriate solvent like isopropanol) handle4->clean1 clean2 Decontaminate Work Surface (Follow lab-specific procedures) clean1->clean2 clean3 Segregate & Seal Hazardous Waste (Liquid & Solid Waste Separate) clean2->clean3 clean4 Doff PPE Correctly & Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is certified and the airflow is adequate.

    • Don all required PPE as detailed in the table above.

    • Gather all necessary equipment. All glassware must be scrupulously dried (e.g., oven-dried) to prevent violent reactions.[15]

    • Prepare separate, clearly labeled, and sealed hazardous waste containers for liquid and solid waste.

  • Execution:

    • Conduct all transfers within the fume hood.

    • To minimize hydrolysis from atmospheric moisture, consider working under an inert atmosphere (e.g., nitrogen or argon).[16][18]

    • When transferring the liquid, use techniques that minimize splashing, such as using a syringe through a septum.

    • Keep the primary container tightly sealed when not in active use.

  • Spill & Emergency Response:

    • Spills: In case of a small spill inside the fume hood, cover it with an inert absorbent material like dry sand or vermiculite.[8][22] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS. Collect the material using non-sparking tools into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8][10] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

Waste Disposal Plan
  • Quenching: Never dispose of the pure reagent directly. Small excess amounts should be slowly and carefully added to a suitable quenching solvent (e.g., isopropanol) in the fume hood to safely react it into a less hazardous derivative.

  • Collection: All waste, including the quenched material, contaminated absorbents, and disposable labware, is considered hazardous waste.[10]

  • Storage: Collect waste in a designated, compatible, and tightly sealed container.[19] The container must be clearly labeled as "Hazardous Waste" with the full chemical name. Do not mix this waste with other waste streams, particularly aqueous or basic solutions.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[11]

References

  • University of Pennsylvania EHRS. SOP: Water-Reactive Chemicals. [Link]

  • PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. National Institutes of Health. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

  • Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • LibreTexts Chemistry. 21.4: Chemistry of Acid Halides. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]

  • Syracuse University. Corrosives - Environmental Health & Safety Services. [Link]

  • Doc Brown's Chemistry. 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. [Link]

  • Auburn University Risk Management & Safety. Water Reactive Chemicals Overview. [Link]

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]

  • Wikipedia. Acyl chloride. [Link]

  • University of California, Irvine EH&S. Standard Operating Procedure for Water Reactive Chemicals. [Link]

  • Chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

Sources

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3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride
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3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride
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